Ethyl 2-cyclobutylideneacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-cyclobutylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)6-7-4-3-5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCGWHVDPBOFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577455 | |
| Record name | Ethyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27741-65-7 | |
| Record name | Ethyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutylidene-acetic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-cyclobutylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the primary synthetic routes to Ethyl 2-cyclobutylideneacetate, a valuable building block in organic synthesis. The document details the core reaction mechanisms, provides adaptable experimental protocols, and presents quantitative data for the synthesis.
Introduction
This compound is an α,β-unsaturated ester of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its exocyclic double bond and ester functionality offer multiple avenues for further chemical modification. The most common and efficient methods for its synthesis involve olefination reactions of cyclobutanone, principally the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions. This guide will delve into the mechanisms and practical execution of these synthetic strategies.
Core Synthesis Mechanisms
The synthesis of this compound from cyclobutanone is predominantly achieved through two related olefination reactions that convert the carbonyl group of cyclobutanone into a carbon-carbon double bond.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and easier purification.[1] The HWE reaction typically favors the formation of (E)-alkenes.[1]
The reaction proceeds via the following steps:
-
Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate ester (e.g., triethyl phosphonoacetate), forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclobutanone. This addition forms a tetrahedral intermediate.
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the desired alkene (this compound) and a water-soluble phosphate byproduct, which simplifies purification.
dot
Caption: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism.
The Wittig Reaction
The Wittig reaction is another cornerstone of olefination chemistry, utilizing a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone.[2] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides generally favor the formation of (Z)-alkenes.[2] For the synthesis of this compound, a stabilized ylide derived from an α-haloacetate would be employed.
The mechanism of the Wittig reaction involves:
-
Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the phosphorus ylide.
-
Cycloaddition: The ylide reacts with the carbonyl compound (cyclobutanone) in a [2+2] cycloaddition to form an oxaphosphetane intermediate.[3]
-
Cycloreversion: The oxaphosphetane intermediate decomposes via a retro-[2+2] cycloaddition to yield the alkene and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).[3]
dot
Caption: Wittig Reaction Mechanism.
Experimental Protocols
The following are detailed, adaptable methodologies for the synthesis of this compound.
Horner-Wadsworth-Emmons (HWE) Protocol (Adapted from Cyclohexanone)
This protocol is adapted from a well-established procedure for the synthesis of ethyl cyclohexylideneacetate and can be applied to the reaction with cyclobutanone.[4][5]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the carbanion.
-
-
Reaction with Cyclobutanone:
-
The solution of the phosphonate carbanion is cooled to 0 °C.
-
A solution of cyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
The reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.
-
dot
Caption: Experimental Workflow for HWE Synthesis.
Wittig Reaction Protocol
This is a representative procedure for the synthesis of alkylidenecyclobutanes via the Wittig reaction.[6]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide) or the corresponding phosphonium salt (e.g., (ethoxycarbonylmethyl)triphenylphosphonium bromide) and a strong base (e.g., n-butyllithium or sodium hydride).
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation (if starting from the phosphonium salt):
-
To a stirred suspension of the phosphonium salt (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a strong base (1.05 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
-
Reaction with Cyclobutanone:
-
Cool the ylide solution to 0 °C.
-
Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight, or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
dot
Caption: Experimental Workflow for Wittig Synthesis.
Quantitative Data
The following table summarizes typical quantitative data for the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated esters, adapted for the synthesis of this compound from a similar reaction with cyclohexanone.[4][5]
| Parameter | Horner-Wadsworth-Emmons Reaction |
| Reactants | Cyclobutanone, Triethyl phosphonoacetate, Sodium Hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Benzene |
| Reaction Temperature | 0 °C to Room Temperature (20-30 °C) |
| Reaction Time | 2-4 hours |
| Yield | 67-77% (based on cyclohexanone reaction) |
| Purification Method | Vacuum Distillation or Column Chromatography |
Conclusion
The Horner-Wadsworth-Emmons and Wittig reactions are both highly effective methods for the synthesis of this compound from cyclobutanone. The HWE reaction is often preferred due to the ease of removal of its water-soluble phosphate byproduct, which can lead to higher isolated yields and simpler purification procedures. The choice of method may also be influenced by the desired stereoselectivity and the availability of reagents. The protocols and data presented in this whitepaper provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
Spectroscopic Data of Ethyl 2-cyclobutylideneacetate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-cyclobutylideneacetate, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed experimental protocols and a visual representation of the analytical workflow.
Molecular Structure
Chemical Name: this compound CAS Number: 27741-65-7 Molecular Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 5.58 | m | - | 1H | =CH |
| 4.13 | q | 7.1 | 2H | -OCH₂CH₃ |
| 3.15-3.12 | m | - | 2H | Cyclobutyl CH₂ |
| 2.85-2.82 | m | - | 2H | Cyclobutyl CH₂ |
| 2.12-2.06 | m | - | 2H | Cyclobutyl CH₂ |
| 1.26 | t | 7.1 | 3H | -OCH₂CH₃ |
Solvent: CDCl₃, Frequency: 500 MHz
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.60 | C=O (Ester) |
| 166.60 | =C(Cyclobutyl) |
| 112.38 | =CH |
| 59.53 | -OCH₂CH₃ |
| 33.75 | Cyclobutyl CH₂ |
| 32.32 | Cyclobutyl CH₂ |
| 17.66 | Cyclobutyl CH₂ |
| 14.36 | -OCH₂CH₃ |
Solvent: CDCl₃, Frequency: 125 MHz
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z | Ion |
| MS | 140.1 | [M]⁺ |
| ESI-HRMS | 141.0910 (Calculated) | [M+H]⁺ |
| 141.0911 (Found) |
IR (Infrared) Spectroscopy Data
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| ~2960-2850 | C-H stretch | Alkyl | Medium to Strong |
| ~1730-1715 | C=O stretch | α,β-unsaturated Ester | Strong |
| ~1650 | C=C stretch | Alkene | Medium |
| ~1300-1000 | C-O stretch | Ester | Strong |
Experimental Protocols
The following protocols describe the general procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for proton and 125 MHz for carbon-13.
-
Data Acquisition:
-
For ¹H NMR, the spectral width is set to encompass all expected proton signals. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion for high-resolution mass spectrometry (HRMS) or after separation by gas chromatography (GC-MS) for electron ionization (EI) mass spectrometry.
-
Ionization:
-
For ESI-HRMS, the sample is ionized using electrospray ionization in positive ion mode to generate the [M+H]⁺ ion.
-
For standard MS, electron ionization is used, which results in the molecular ion [M]⁺ and various fragment ions.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a drop is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Navigating the Structural Landscape of Ethyl 2-cyclobutylideneacetate: An In-depth NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-cyclobutylideneacetate. Due to the limited availability of public spectral data for this compound, this document will utilize a structurally analogous compound, Ethyl cyclohexylideneacetate , as a detailed illustrative example. The methodologies, data interpretation, and experimental protocols presented herein are directly applicable to the analysis of this compound and similar unsaturated esters.
Introduction
This compound is a valuable unsaturated ester building block in organic synthesis, finding potential applications in the development of novel pharmaceuticals and functional materials. A thorough understanding of its chemical structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide details the expected ¹H and ¹³C NMR spectral characteristics, provides standardized experimental protocols for its synthesis and NMR analysis, and presents a logical workflow for these processes.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its structural analogue, Ethyl cyclohexylideneacetate. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| =CH | ~5.6 | s | - | 1H |
| O-CH₂ | ~4.1 | q | 7.1 | 2H |
| Allylic CH₂ | ~2.8 | t | 7.5 | 2H |
| Allylic CH₂ | ~2.2 | t | 7.5 | 2H |
| CH₂ | ~1.9 | quint | 7.5 | 2H |
| CH₃ | ~1.2 | t | 7.1 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~166 |
| C= | ~160 |
| =CH | ~115 |
| O-CH₂ | ~60 |
| Allylic CH₂ | ~30 |
| Allylic CH₂ | ~28 |
| CH₂ | ~18 |
| CH₃ | ~14 |
Experimental Protocols
Synthesis of this compound
The following is a representative procedure for the synthesis of this compound, adapted from the synthesis of Ethyl cyclohexylideneacetate. This Horner-Wadsworth-Emmons reaction provides a high-yield pathway to the desired α,β-unsaturated ester.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclobutanone
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.0 eq) suspended in dry THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.
-
A solution of cyclobutanone (1.0 eq) in dry THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Pasteur pipette
-
Cotton wool
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Prepare a filter pipette by placing a small piece of cotton wool into a Pasteur pipette.
-
Filter the sample solution through the filter pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
Standard one-dimensional ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.096 s |
| Spectral Width (sw) | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1.363 s |
| Spectral Width (sw) | 240 ppm |
| Temperature | 298 K |
Visualized Workflows
The following diagrams illustrate the key workflows in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for NMR analysis.
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-cyclobutylideneacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyclobutylideneacetate is an unsaturated ester with a unique structural motif featuring an exocyclic double bond adjacent to a cyclobutane ring. This arrangement confers specific reactivity and physical properties that make it a valuable building block in organic synthesis. Its utility spans from the construction of complex carbocyclic frameworks to the synthesis of novel pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthesis of this compound, intended to serve as a resource for researchers in synthetic and medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its core structure consists of an ethyl ester functionality conjugated with a cyclobutylidene group. This conjugation influences the electronic and steric environment of the molecule, dictating its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | |
| Molecular Weight | 140.18 g/mol | |
| CAS Number | 27741-65-7 | |
| Boiling Point | 128-130 °C (at 2 Torr) | |
| Density (Predicted) | 1.124 ± 0.06 g/cm³ | |
| Appearance | Colorless to light yellow liquid | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key experimental and predicted spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following data has been reported:
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.58 | m | - | =CH |
| 4.13 | q | 7.1 | -OCH₂CH₃ |
| 3.15-3.12 | m | - | Ring CH₂ |
| 2.85-2.82 | m | - | Ring CH₂ |
| 2.12-2.06 | m | - | Ring CH₂ |
| 1.26 | t | 7.1 | -OCH₂CH₃ |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 167.60 | C=O |
| 166.60 | =C(ring) |
| 112.38 | =CH |
| 59.53 | -OCH₂CH₃ |
| 33.81 | Ring CH₂ |
| 31.43 | Ring CH₂ |
| 18.21 | Ring CH₂ |
| 14.25 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy (Predicted)
While an experimental IR spectrum is not available in the searched literature, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium-Strong | C-H (sp³ and sp²) stretching |
| ~1715-1730 | Strong | C=O (ester) stretching |
| ~1650 | Medium | C=C stretching |
| ~1250-1150 | Strong | C-O (ester) stretching |
Mass Spectrometry (MS) (Predicted)
-
Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z = 95.
-
Loss of an ethyl radical (-CH₂CH₃): Resulting in a fragment at m/z = 111.
-
McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragments.
-
Cleavage of the cyclobutane ring: This would produce a series of smaller fragments.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved via olefination reactions of cyclobutanone. The Horner-Wadsworth-Emmons reaction is a particularly effective method.
Horner-Wadsworth-Emmons Reaction
This reaction utilizes a phosphonate-stabilized carbanion to react with a ketone, in this case, cyclobutanone, to form the desired alkene.
Reaction Scheme:
Figure 1. Synthesis of this compound via Horner-Wadsworth-Emmons reaction.
Detailed Protocol:
-
Preparation of the Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes, during which time the formation of the phosphonate ylide occurs.
-
-
Reaction with Cyclobutanone:
-
A solution of cyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of cyclobutanone.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile synthetic intermediate with well-defined chemical and physical properties. The spectroscopic data provided in this guide, particularly the experimental NMR data, serve as a reliable reference for its characterization. The detailed Horner-Wadsworth-Emmons reaction protocol offers a practical and efficient method for its synthesis. This technical guide provides foundational information for researchers and professionals engaged in the synthesis and application of novel organic molecules.
"Ethyl 2-cyclobutylideneacetate" reactivity profile
An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-cyclobutylideneacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an α,β-unsaturated ester featuring a strained cyclobutylidene moiety. This unique structural combination imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its synthesis and core reactivity, including Michael additions, cycloaddition reactions, and reductions. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside quantitative data from analogous systems to illustrate expected outcomes. Reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.
Introduction
The inherent ring strain and exocyclic double bond of cyclobutylidene derivatives make them attractive substrates in organic synthesis. This compound, in particular, serves as a versatile Michael acceptor and a dienophile in cycloaddition reactions, enabling the construction of complex carbocyclic and heterocyclic scaffolds. Its reactivity is primarily governed by the electrophilic nature of the β-carbon of the α,β-unsaturated ester system. This guide aims to provide a detailed technical overview of the synthesis and reactivity of this compound for its application in research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of cyclobutanone with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate. The HWE reaction generally favors the formation of the (E)-alkene, which in this case is the desired product.
Horner-Wadsworth-Emmons Reaction
The reaction proceeds by deprotonation of triethyl phosphonoacetate with a base, such as sodium hydride, to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to cyclobutanone, followed by elimination of diethyl phosphate to yield the target α,β-unsaturated ester.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Quantitative Data for Synthesis
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethyl phosphonoacetate, Cyclobutanone | NaH | THF | 0 - 10 | 2 | 79 |
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
To a suspension of sodium hydride (8.0 g of a 60% dispersion in oil) in 150 mL of anhydrous tetrahydrofuran (THF) at 0-10 °C is added dropwise a solution of triethyl phosphonoacetate (44.8 g) in 25 mL of THF over 40 minutes. The reaction mixture is stirred at this temperature for an additional 30 minutes. Subsequently, a solution of cyclobutanone (14.0 g) in 25 mL of THF is added dropwise, maintaining the temperature at 0-10 °C. The reaction is stirred for 2 hours at this temperature. Water (50 mL) is then slowly added to quench the reaction. The organic solvent is removed under reduced pressure, and 150 mL of water is added to the residue. The aqueous solution is extracted with methyl tert-butyl ether (3 x 100 mL). The combined organic phases are washed with water (100 mL) and dried over anhydrous magnesium sulfate. After filtration, the solvent is evaporated, and the crude product is purified by fractional distillation (81-82 °C/19 mbar) to afford this compound as a colorless liquid (22.2 g, 79% yield).
Reactivity Profile
Michael Addition
As a classic Michael acceptor, the β-carbon of this compound is susceptible to nucleophilic attack from a variety of soft nucleophiles, including malonates, amines, and thiols. These reactions are typically catalyzed by a base and are fundamental for carbon-carbon and carbon-heteroatom bond formation.
Caption: General workflow for a Michael addition reaction.
While specific data for this compound is limited, the following table presents data for the Michael addition of diethyl malonate to a similar α,β-unsaturated ester.
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| α,β-Unsaturated Ketone | Diethyl Malonate | NaOEt | EtOH | Reflux | 1 | ~90 |
| α,β-Unsaturated Ketone | Diethyl Malonate | DBU | CH₂Cl₂ | RT | 2 | >95 |
To a solution of the α,β-unsaturated ester (10 mmol) and diethyl malonate (11 mmol) in 95% ethanol (25 mL) in a 100-mL round-bottom flask is added a catalytic amount of sodium ethoxide (10 mol%). The mixture is heated to a gentle reflux for 1 hour. After cooling to room temperature, the reaction mixture is poured into ice-cold water (50 mL). If a precipitate forms, it is collected by vacuum filtration. If an oil separates, the aqueous mixture is extracted with diethyl ether or ethyl acetate (3 x 25 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Cycloaddition Reactions
The double bond of this compound can participate in cycloaddition reactions, most notably [4+2] (Diels-Alder) and [2+2] cycloadditions. These reactions are powerful tools for the construction of cyclic and bicyclic systems.
In a Diels-Alder reaction, this compound acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction is typically promoted by heat or a Lewis acid catalyst.
Caption: General scheme of a Diels-Alder reaction.
| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Yield (%) |
| Ethyl acrylate | Furan | ZnCl₂ | - | - | High |
A mixture of the diene (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., toluene) is heated under reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct. For Lewis acid-catalyzed reactions, the Lewis acid (e.g., ZnCl₂) is added to a solution of the dienophile at a low temperature before the addition of the diene.
Reduction
The double bond of this compound can be selectively reduced to the corresponding saturated ester, ethyl 2-cyclobutylacetate. Catalytic hydrogenation is the most common method for this transformation.
Caption: Catalytic hydrogenation of the double bond.
| Substrate | Catalyst | Hydrogen Source | Solvent | Yield (%) |
| α,β-Unsaturated Ester | Pd/C | H₂ | EtOH | >95 |
To a solution of this compound (1.0 g) in ethanol (20 mL) is added 10% palladium on carbon (100 mg). The mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the crude product, which can be purified by distillation if necessary.
Conclusion
This compound exhibits a rich and versatile reactivity profile, making it a valuable synthetic intermediate. Its synthesis is readily achieved via the Horner-Wadsworth-Emmons reaction. The electron-deficient double bond readily participates in Michael additions with a range of nucleophiles and undergoes cycloaddition reactions to afford complex cyclic systems. Furthermore, the double bond can be selectively reduced via catalytic hydrogenation. While specific, quantitative data for many reactions of this compound are not extensively reported in the literature, the principles outlined in this guide, supported by data from analogous systems, provide a strong predictive framework for its synthetic applications. Further research into the asymmetric transformations of this compound could unlock new avenues for the stereoselective synthesis of novel molecular architectures.
An In-depth Technical Guide on the Stability and Storage of Ethyl 2-cyclobutylideneacetate
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This guide provides a technical overview of the stability and recommended storage conditions for Ethyl 2-cyclobutylideneacetate, a valuable building block in organic synthesis.
Core Stability Profile:
This compound is generally stable under recommended storage conditions.[1] However, as an unsaturated ester, its reactivity is influenced by environmental factors such as temperature, moisture, and pH. The exocyclic double bond and the ester functional group are the primary sites for potential degradation.
Quantitative Storage Recommendations:
To maintain the purity and integrity of this compound, the following storage conditions are consistently recommended by suppliers. Adherence to these guidelines is crucial for minimizing degradation over time.
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | |
| Atmosphere | Sealed in a dry environment | |
| Container | Tightly sealed containers | ChemScene Safety Data Sheet |
Experimental Evidence and Handling:
In another synthetic protocol, the compound is treated with lithium hydroxide in a mixture of THF, water, and methanol at room temperature for 16 hours to facilitate hydrolysis of the ester.[2][3] This demonstrates its susceptibility to basic hydrolysis, a common degradation pathway for esters.
Potential Degradation Pathways:
Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield cyclobutylideneacetic acid and ethanol.
-
Isomerization: The exocyclic double bond may be prone to isomerization to the more thermodynamically stable endocyclic position under certain catalytic conditions (e.g., presence of acid or metal catalysts).
-
Polymerization/Oligomerization: As an unsaturated ester, it may undergo polymerization or oligomerization, especially if exposed to initiators such as light, heat, or radical species.
-
Oxidation: The double bond can be susceptible to oxidation, leading to the formation of various oxidation products.
Logical Framework for Stability:
The stability of this compound is a function of several interrelated factors. The following diagram illustrates the key relationships influencing the compound's integrity.
Caption: Factors influencing the stability of this compound.
Experimental Protocols:
While specific stability testing protocols for this compound are not published, a general approach based on standard pharmaceutical stability testing guidelines can be adapted. A typical protocol would involve:
-
Sample Preparation: Aliquot pure this compound into a series of vials under an inert atmosphere.
-
Stress Conditions: Expose the samples to a matrix of conditions, including:
-
Elevated Temperatures: (e.g., 25°C, 40°C, 60°C)
-
High Humidity: (e.g., 75% RH)
-
Photostability: Exposure to UV and visible light.
-
pH Variation: Dissolution in buffered solutions of varying pH (e.g., pH 2, 7, 9).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: Analyze the samples at each time point using a stability-indicating method, such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of any significant degradation products.
-
-
Data Evaluation: Quantify the rate of degradation under each condition to establish a stability profile and determine the shelf-life.
Summary and Recommendations for Researchers:
To ensure the highest quality experimental outcomes, researchers and drug development professionals should adhere strictly to the recommended storage conditions for this compound. The compound should be stored at 2-8°C in a tightly sealed container in a dry environment. For long-term storage, flushing the container with an inert gas such as argon or nitrogen is advisable to minimize potential oxidation and moisture-related degradation. When using the compound in reactions, it is important to be mindful of its susceptibility to hydrolysis, particularly under basic conditions. For critical applications, it is recommended to verify the purity of the material, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.
References
An In-depth Technical Guide to Ethyl 2-cyclobutylideneacetate (CAS: 27741-65-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-cyclobutylideneacetate, a valuable intermediate in organic synthesis. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on providing practical information for laboratory and research settings.
Physicochemical Properties
This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 27741-65-7 | N/A |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Boiling Point | 128-130 °C (at 2 Torr) | N/A |
| Density (Predicted) | 1.124 ± 0.06 g/cm³ | [2] |
| Appearance | Colorless to light yellow liquid | N/A |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Synthesis of this compound
The primary synthetic routes to this compound are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which involve the olefination of cyclobutanone. The HWE reaction is often preferred due to the water-soluble nature of the phosphate byproduct, simplifying purification.
Horner-Wadsworth-Emmons (HWE) Reaction
This reaction utilizes a phosphonate-stabilized carbanion to convert ketones or aldehydes into alkenes, typically with a high degree of stereoselectivity for the (E)-isomer.[3][4]
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Materials:
-
Cyclobutanone
-
Triethyl phosphonoacetate[5]
-
Sodium hexamethyldisilazane (NaHMDS) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium hexamethyldisilazane (1.0 equivalent) in THF dropwise.[6]
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.
Spectroscopic Data
13C NMR Spectroscopy
A commercial supplier reports the following characteristic peaks for this compound.[7]
| Chemical Shift (δ) ppm | Assignment |
| 167.60 | C=O (ester carbonyl) |
| 166.60 | =C-COOEt (quaternary olefinic carbon) |
| 112.38 | =CH- (olefinic methine carbon) |
Infrared (IR) Spectroscopy
Key IR absorption bands for this compound are summarized below.[6]
| Wavenumber (cm⁻¹) | Functional Group |
| 2926 | C-H stretch (alkane) |
| 1716 | C=O stretch (α,β-unsaturated ester) |
| 1673 | C=C stretch (alkene) |
| 1336 | C-H bend |
| 1189 | C-O stretch (ester) |
| 1088 | C-O stretch (ester) |
Potential Applications in Research and Development
While specific biological activities for this compound are not widely reported, its structural motifs suggest several areas of potential application for researchers and drug development professionals.
-
Synthetic Building Block: As an α,β-unsaturated ester, it can participate in a variety of chemical transformations, including Michael additions, cycloadditions, and conjugate additions, making it a versatile starting material for the synthesis of more complex molecules.
-
Drug Discovery: The cyclobutane ring is a structural feature in some biologically active compounds. This compound could serve as a precursor for the synthesis of novel therapeutic agents. For instance, similar compounds have been investigated for their potential as antimicrobial or anticancer agents.[8]
-
Materials Science: The vinyl group makes it a potential monomer for polymerization reactions, leading to the development of new materials with unique properties.
Caption: Potential applications of this compound.
References
- 1. 27741-65-7|this compound|BLD Pharm [bldpharm.com]
- 2. CAS # 27741-65-7, 2-Cyclobutylideneacetic acid ethyl ester, Carbethoxymethylenecyclobutane - chemBlink [chemblink.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Triethyl phosphonoacetate - Enamine [enamine.net]
- 6. CAS:27741-65-7, 2-亚环丁基乙酸乙酯-毕得医药 [bidepharm.com]
- 7. ACETIC ACID, 2-CYCLOBUTYLIDENE-, ETHYL ESTER | 27741-65-7 [chemicalbook.com]
- 8. Buy Ethyl 2-cyclobutylidenepropanoate | 1246633-09-9 [smolecule.com]
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-cyclobutylideneacetate
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-cyclobutylideneacetate, geared towards researchers, scientists, and professionals in drug development.
Molecular Structure and Identifiers
This compound is an unsaturated ester with a cyclobutylidene ring attached to an ethyl acetate group. Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| Molecular Formula | C₈H₁₂O₂ |
| SMILES | CCOC(=O)C=C1CCC1 |
| InChI | InChI=1S/C8H12O2/c1-2-10-8(9)6-7-4-3-5-7/h6H,2-5H2,1H3 |
| InChIKey | FGCGWHVDPBOFJE-UHFFFAOYSA-N |
| IUPAC Name | This compound |
| CAS Number | 27741-65-7 |
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 140.18 g/mol | [1] |
| Boiling Point | 128-130 °C at 2 Torr | [1] |
| Density (Predicted) | 1.124 ± 0.06 g/cm³ | [1] |
Synthesis Protocol: Horner-Wadsworth-Emmons Reaction
A common and efficient method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the reactants would be cyclobutanone and triethyl phosphonoacetate.
Experimental Workflow:
References
An In-depth Technical Guide to Ethyl 2-cyclobutylideneacetate: Functional Group Analysis, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyclobutylideneacetate is a fascinating molecule characterized by the presence of two key functional groups: an α,β-unsaturated ester and a cyclobutylidene moiety. This guide provides a comprehensive analysis of these functional groups, their spectroscopic signatures, and a detailed experimental protocol for the synthesis of the molecule via the Horner-Wadsworth-Emmons reaction. Furthermore, we delve into the potential biological significance of this compound, focusing on the ability of α,β-unsaturated carbonyls to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Functional Group Analysis
This compound possesses a unique combination of functional groups that dictate its chemical reactivity and potential biological activity.
-
α,β-Unsaturated Ester: This is the most prominent functional group, consisting of an ester conjugated with a carbon-carbon double bond. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic. This makes the molecule susceptible to nucleophilic attack via a Michael addition reaction. This reactivity is a key determinant of its potential biological interactions.[1]
-
Cyclobutylidene Moiety: The four-membered carbocyclic ring, attached to the acetate group via an exocyclic double bond, introduces steric strain and conformational constraints. The cyclobutane ring is a structural motif found in various biologically active compounds and can influence factors such as metabolic stability and binding affinity to biological targets.
Synthesis of this compound
The most common and efficient method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the olefination of a carbonyl compound (in this case, cyclobutanone) with a stabilized phosphonate ylide. The HWE reaction is generally stereoselective, favoring the formation of the (E)-alkene.[2]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is adapted from the synthesis of the analogous ethyl cyclohexylideneacetate and is expected to provide a good yield of the desired product.[3]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added sodium hydride (1.0 eq) under a nitrogen atmosphere. Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the phosphonate ylide.
-
Olefination: The reaction mixture is cooled back to 0 °C, and a solution of cyclobutanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Expected Yield: Based on similar reactions, a yield of 70-80% can be reasonably expected.
Spectroscopic Data and Characterization
The structure of this compound can be confirmed by a combination of spectroscopic methods. The following tables summarize the expected quantitative data.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the α,β-unsaturated ester functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium-Strong | C-H (sp³) stretch |
| ~1715 | Strong | C=O (ester, conjugated) stretch[4] |
| ~1650 | Medium | C=C (conjugated) stretch |
| ~1250 | Strong | C-O (ester) stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide detailed information about the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.6 | s | 1H | =CH |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~2.8-3.0 | m | 4H | Cyclobutylidene α-CH₂ |
| ~2.0-2.2 | m | 2H | Cyclobutylidene β-CH₂ |
| ~1.2 | t | 3H | -OCH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~160 | =C(cyclobutylidene) |
| ~115 | =CH |
| ~60 | -OCH₂CH₃ |
| ~30 | Cyclobutylidene α-CH₂ |
| ~18 | Cyclobutylidene β-CH₂ |
| ~14 | -OCH₂CH₃ |
Biological Relevance and Signaling Pathways
The α,β-unsaturated carbonyl moiety present in this compound is a known electrophilic center that can react with biological nucleophiles, such as the thiol group of cysteine residues in proteins, via a Michael addition reaction.[1] This reactivity is the basis for the biological activity of many natural and synthetic compounds.
The Keap1-Nrf2 Signaling Pathway
One of the most important signaling pathways modulated by α,β-unsaturated carbonyl compounds is the Keap1-Nrf2 pathway.[5][6] This pathway is a critical regulator of the cellular antioxidant response.
-
Under normal conditions: The transcription factor Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.
-
Under conditions of oxidative stress or in the presence of electrophiles: Electrophilic compounds, such as α,β-unsaturated esters, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, which prevents it from targeting Nrf2 for degradation.
-
Nrf2 Activation: Stabilized Nrf2 is then able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione biosynthesis.[7]
The activation of the Keap1-Nrf2 pathway by compounds containing an α,β-unsaturated carbonyl moiety represents a promising therapeutic strategy for diseases associated with oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and cancer.
Diagram of the Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and its activation by an α,β-unsaturated ester.
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of synthetic and medicinal chemistry. Its well-defined functional groups provide clear handles for chemical modification and offer a plausible mechanism for biological activity through the modulation of key signaling pathways such as the Keap1-Nrf2 system. The detailed synthetic and spectroscopic information provided in this guide serves as a solid foundation for researchers aiming to explore the chemical and biological properties of this and related compounds. Further studies are warranted to elucidate the specific biological targets and therapeutic potential of this compound.
References
- 1. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl 2-cyclobutylideneacetate
Introduction
Ethyl 2-cyclobutylideneacetate is an α,β-unsaturated ester that holds potential as a building block in organic synthesis, particularly for the creation of more complex molecular architectures. Its structure, featuring an exocyclic double bond adjacent to an ester group on a four-membered ring, makes it a reactive intermediate for various chemical transformations. This guide provides a comprehensive overview of its synthesis, including detailed experimental protocols and key characterization data, intended for researchers in organic chemistry and drug development.
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of cyclobutanone with a phosphonate ylide generated from triethyl phosphonoacetate. The HWE reaction is favored for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, and for the water-soluble nature of its phosphate byproduct, which simplifies purification.
Logical Workflow of the Horner-Wadsworth-Emmons Synthesis
Caption: Horner-Wadsworth-Emmons synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for the synthesis of this compound.
Table 1: Reagents and Yields
| Reagent | Molar Equivalence (Protocol 1) | Molar Equivalence (Protocol 2) |
| Cyclobutanone | 1.00 | 1.00 |
| Triethyl phosphonoacetate | 1.15 | 1.07 |
| Sodium Hydride (60% in oil) | 1.10 | 1.02 |
| Product Yield | 70% | 63% |
Table 2: Spectroscopic and Analytical Data
| Data Type | Reported Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.57 (p, J = 2.4 Hz, 1H), 4.14 (q, J = 7.2 Hz, 2H), 3.13 (t, J = 8.0 Hz, 2H), 2.83 (tt, J = 8.4, 2.0 Hz, 2H), 2.08 (p, J = 8.0 Hz, 2H), 1.26 (t, J = 7.1 Hz, 3H) ppm.[1] |
| GCMS | [M]+• 140.0.[1] |
| Elemental Analysis | Calculated for C₈H₁₂O₂: C 68.55%, H 8.63%. Found: C 68.61%, H 8.68%.[1] |
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction are provided below.
Protocol 1: Synthesis with 70% Yield
-
Reagents and Equipment:
-
Cyclobutanone (2.50 g, 35.7 mmol, 1.00 eq.)
-
Triethyl phosphonoacetate (8.13 mL, 41.1 mmol, 1.15 eq.)
-
Sodium hydride (1.57 g, 60 wt% in paraffin oil, 39.2 mmol, 1.10 eq.)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
Flame-dried glassware under an argon atmosphere
-
Standard Schlenk line techniques
-
-
Procedure:
-
Suspend sodium hydride (1.57 g, 39.2 mmol) in anhydrous THF (50 mL) in a flame-dried Schlenk flask under an argon atmosphere.
-
Add triethyl phosphonoacetate (8.13 mL, 41.1 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Upon completion of the reaction, purify the crude product by distillation under reduced pressure (10 mbar, 58 °C).
-
The final product, this compound, is isolated as a colorless liquid (3.52 g, 25.1 mmol, 70% yield).[2]
-
Protocol 2: Multigram Synthesis with 63% Yield
-
Reagents and Equipment:
-
Sodium hydride (81.5 g of 60% suspension in mineral oil, 2.0 mol)
-
Anhydrous THF (400 mL)
-
Triethyl phosphonoacetate (423 mL, 2.13 mol)
-
Cyclobutanone (130 g, 1.85 mol)
-
Ice bath
-
Mechanical stirrer
-
-
Procedure:
-
Suspend sodium hydride (81.5 g, 2.0 mol) in dry THF (400 mL) and cool the mixture in an ice bath.[1]
-
Add triethyl phosphonoacetate (423 mL, 2.13 mol) dropwise to the cooled suspension. Stir for 30 minutes until gas evolution ceases.[1]
-
Add cyclobutanone (130 g, 1.85 mol) dropwise to the reaction mixture.[1]
-
Stir the resulting mixture at room temperature for 16 hours.[1]
-
Decant the THF, and wash the remaining solid with an additional portion of THF (500 mL).[1]
-
Combine the THF fractions and concentrate under reduced pressure.[1]
-
Purify the residue by vacuum distillation to yield this compound as a colorless liquid (164.5 g, 1.17 mol, 63% yield).[1]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-cyclobutylideneacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, typically yielding (E)-alkenes with high stereoselectivity.[1][2][3] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[1][3] These characteristics make the HWE reaction particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates. This document provides detailed protocols and application notes for the synthesis of Ethyl 2-cyclobutylideneacetate via the Horner-Wadsworth-Emmons reaction, a key intermediate in various synthetic pathways.
Reaction Scheme
The synthesis of this compound proceeds via the reaction of triethyl phosphonoacetate with cyclobutanone in the presence of a strong base, such as sodium hydride.
Figure 1: Overall Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Triethyl phosphonoacetate | 44.8 g | [4] |
| Cyclobutanone | 14.0 g | [4] |
| Sodium Hydride (60% in oil) | 8.0 g | [4] |
| Tetrahydrofuran (THF) | 175 mL | [4] |
| Product | ||
| This compound | ||
| Yield | 22.2 g (79%) | [4][5] |
| Molecular Formula | C8H12O2 | [5] |
| Molecular Weight | 140.18 g/mol | [5] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 81-82 °C at 19 mbar | [4][5] |
| Spectroscopic Data | ||
| ¹H NMR (500 MHz, CDCl₃) | δ 5.58 (m, 1H), 4.13 (q, 2H, J = 7.1 Hz), 3.15-3.12 (m, 2H), 2.85-2.82 (m, 2H), 2.12-2.06 (m, 2H), 1.26 (t, 3H, J = 7.1 Hz) | [4][5] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 167.60, 166.60, 112.38, 59.53, 33.45, 30.21, 17.63, 14.30 | [4] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound.
Materials and Reagents
-
Triethyl phosphonoacetate (98%)
-
Cyclobutanone (98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Water (deionized)
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Stirrer (magnetic or mechanical)
-
Thermometer
-
Condenser
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Detailed Procedure
-
Preparation of the Phosphonate Anion:
-
In a dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, suspend 8.0 g of 60% sodium hydride in 150 mL of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Cool the suspension to 0-10 °C using an ice bath.
-
Slowly add a solution of 44.8 g of triethyl phosphonoacetate in 25 mL of THF dropwise to the stirred suspension over a period of 40 minutes, maintaining the temperature between 0-10 °C.[4] Vigorous evolution of hydrogen gas will be observed.
-
After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 30 minutes to ensure complete formation of the phosphonate anion.[4]
-
-
Reaction with Cyclobutanone:
-
Work-up and Purification:
-
Slowly add 50 mL of water to the reaction mixture at a temperature between 20-30 °C to quench the reaction.
-
Remove the organic solvent (THF) by distillation under reduced pressure.
-
Add 150 mL of water to the residue and extract the aqueous solution with MTBE (3 x 100 mL).[4]
-
Combine the organic phases and wash with 100 mL of water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.[4]
-
Purify the crude product by fractional distillation at 81-82 °C under a reduced pressure of 19 mbar to yield 22.2 g (79%) of pure this compound as a colorless liquid.[4][5]
-
Mechanistic and Workflow Diagrams
Horner-Wadsworth-Emmons Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ACETIC ACID, 2-CYCLOBUTYLIDENE-, ETHYL ESTER | 27741-65-7 [amp.chemicalbook.com]
- 5. ACETIC ACID, 2-CYCLOBUTYLIDENE-, ETHYL ESTER | 27741-65-7 [amp.chemicalbook.com]
Application Notes and Protocols: Reduction of Ethyl 2-cyclobutylideneacetate to 2-cyclobutylideneethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective reduction of the α,β-unsaturated ester, Ethyl 2-cyclobutylideneacetate, to its corresponding allylic alcohol, 2-cyclobutylideneethanol. The primary method detailed utilizes Diisobutylaluminium hydride (DIBAL-H) for its high selectivity in 1,2-reductions of unsaturated esters. An alternative method using Lithium aluminum hydride (LiAlH4) is also discussed, highlighting modifications to enhance selectivity. These protocols are intended to guide researchers in the synthesis of key intermediates for drug discovery and development.
Introduction
The selective reduction of α,β-unsaturated esters to allylic alcohols is a crucial transformation in organic synthesis, providing valuable building blocks for natural product synthesis and the development of pharmaceutical agents. The challenge in this conversion lies in achieving selective reduction of the ester carbonyl group in the presence of a reactive carbon-carbon double bond. While various reducing agents can effect this transformation, Diisobutylaluminium hydride (DIBAL-H) is a reagent of choice due to its electrophilic nature and its ability to selectively furnish allylic alcohols when appropriate reaction conditions are employed.[1] This document outlines a detailed protocol for the DIBAL-H-mediated reduction of this compound and discusses Lithium aluminum hydride as a viable alternative.
Reaction Scheme
Comparative Data of Reducing Agents
The choice of reducing agent is critical for the selective reduction of this compound. The following table summarizes the key differences and expected outcomes for the recommended reducing agents.
| Parameter | Diisobutylaluminium hydride (DIBAL-H) | Lithium aluminum hydride (LiAlH4) |
| Selectivity | High for 1,2-reduction to allylic alcohol at low temperatures.[1][2] | Less selective; can lead to a mixture of 1,2- and 1,4-reduction products. Selectivity can be improved with inverse addition or additives.[3][4] |
| Reaction Temp. | -78 °C[2][5][6] | -78 °C to 0 °C |
| Stoichiometry | 1.5 - 2.2 equivalents[6] | 1.0 - 1.5 equivalents (inverse addition) |
| Typical Solvents | Dichloromethane (DCM), Toluene, Diethyl ether[5][6] | Diethyl ether, Tetrahydrofuran (THF) |
| Work-up | Quenching with methanol, followed by aqueous Rochelle's salt or NH4Cl.[5][6] | Careful quenching with ethyl acetate, followed by water and aqueous acid or base.[3] |
| Expected Yield | Good to Excellent (Typically 70-90% for analogous systems) | Moderate to Good (Typically 50-80% for analogous systems) |
Experimental Protocols
Protocol 1: Reduction with Diisobutylaluminium hydride (DIBAL-H)
This protocol is the recommended method for achieving high selectivity for the desired allylic alcohol.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium chloride
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the ester in anhydrous diethyl ether or DCM (e.g., 20 mL per gram of ester).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution, 2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Alternatively, a saturated solution of ammonium chloride can be added, which will produce a white precipitate.[6]
-
If Rochelle's salt was used, separate the organic layer. If ammonium chloride was used, filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or ethyl acetate.[6]
-
Wash the organic phase with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-cyclobutylideneethanol.
Protocol 2: Reduction with Lithium aluminum hydride (LiAlH4) - Inverse Addition
This method can be employed as an alternative, with careful control to maximize the yield of the allylic alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or THF
-
Ethyl acetate
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
As listed in Protocol 4.1, with the addition of a dropping funnel.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C.
-
In a separate flame-dried flask, prepare a suspension of LiAlH4 (0.5 eq) in anhydrous diethyl ether.
-
Slowly add the LiAlH4 suspension to the solution of the ester via a dropping funnel over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction at -78 °C by the slow addition of ethyl acetate, followed by the dropwise addition of water, then 15% aqueous NaOH, and finally water again (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the DIBAL-H reduction of this compound.
Caption: General workflow for the DIBAL-H reduction.
Safety Precautions
-
Both DIBAL-H and LiAlH4 are pyrophoric and react violently with water. Handle these reagents under an inert atmosphere and with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
The quenching of these hydrides is highly exothermic and can generate hydrogen gas. Add quenching agents slowly and with adequate cooling.
-
Always destroy excess hydride reagents before disposal.
Conclusion
The reduction of this compound to 2-cyclobutylideneethanol can be effectively achieved with high selectivity using Diisobutylaluminium hydride at low temperatures. This protocol provides a reliable method for the synthesis of this valuable allylic alcohol intermediate. While Lithium aluminum hydride offers an alternative, careful control of the reaction conditions is necessary to minimize side products. The choice of method will depend on the desired selectivity, available equipment, and safety considerations.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. 1,2-Regioselective reduction of α,β-unsaturated carbonyl compounds with lithium aluminium hydride in the presence of lanthanoid salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Ethyl 2-cyclobutylideneacetate in Spiro Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of Ethyl 2-cyclobutylideneacetate as a versatile starting material in the synthesis of spiro compounds. The unique structural features of this reagent, particularly the exocyclic double bond on a four-membered ring, make it an attractive building block for creating diverse and complex spirocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Synthesis of Spiro[2.4]heptane Derivatives via Cyclopropanation
Spiro[2.4]heptane moieties are key structural motifs in various biologically active molecules, including the antiviral drug Ledipasvir. This compound serves as a practical precursor for the construction of this spirocyclic system through a cyclopropanation reaction.
General Workflow for Spiro[2.4]heptane Synthesis
Caption: Workflow for the synthesis of spiro[2.4]heptane derivatives.
Experimental Protocols
Protocol 1.1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from cyclobutanone using a Horner-Wadsworth-Emmons reaction.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclobutanone
Procedure:
-
Suspend sodium hydride (1.2 equivalents) in dry THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the suspension.
-
After the addition is complete, allow the mixture to stir for 30 minutes at room temperature, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add cyclobutanone (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
| Starting Materials | Product | Yield | Reference |
| Cyclobutanone, Triethyl phosphonoacetate | This compound | 63% | [1] |
Protocol 1.2: Cyclopropanation of this compound
This protocol outlines a general procedure for the cyclopropanation of this compound to form the spiro[2.4]heptane core. The Simmons-Smith reaction is a common method for this transformation.
Materials:
-
This compound
-
Diethylzinc (1 M solution in hexanes)
-
Diiodomethane
-
Dry Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc solution (2.0 equivalents) to the stirred solution.
-
Add diiodomethane (2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl spiro[2.4]heptane-1-carboxylate.
| Starting Material | Product | Yield (estimated) | Reference (adapted from) |
| This compound | Ethyl spiro[2.4]heptane-1-carboxylate | 70-85% | [2] |
Synthesis of Spiro-pyrrolidines via 1,3-Dipolar Cycloaddition
This compound can act as a dipolarophile in [3+2] cycloaddition reactions with azomethine ylides to generate spiro-pyrrolidine derivatives. These spirocycles are prevalent in many natural products and pharmacologically active compounds.
General Pathway for Spiro-pyrrolidine Synthesis
Caption: Synthesis of spiro-pyrrolidines via [3+2] cycloaddition.
Experimental Protocol
Protocol 2.1: [3+2] Cycloaddition of this compound with an Azomethine Ylide
This protocol describes a general procedure for the synthesis of a spiro-pyrrolidine derivative from this compound and an in situ generated azomethine ylide from an amino acid and an aldehyde.
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Dry Toluene
Procedure:
-
To a suspension of sarcosine (1.2 equivalents) and paraformaldehyde (1.5 equivalents) in dry toluene, add this compound (1.0 equivalent).
-
Heat the mixture to reflux (approximately 110 °C) with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the spiro[cyclobutane-1,2'-pyrrolidine] product.
| Starting Materials | Product | Yield (estimated) | Reference (adapted from) |
| This compound, Sarcosine, Paraformaldehyde | Ethyl 1'-methylspiro[cyclobutane-1,2'-pyrrolidine]-3'-carboxylate | 60-75% | [3][4] |
Synthesis of Spirocyclic Hydrazides via Michael Addition-Cyclization
The electron-deficient nature of the double bond in this compound makes it susceptible to Michael addition. Subsequent intramolecular cyclization can lead to the formation of novel spiroheterocycles.
Conceptual Workflow for Spiro-hydrazide Synthesis
Caption: Formation of a spiro-hydrazide via a Michael addition-cyclization cascade.
Experimental Protocol
Protocol 3.1: Synthesis of a Spiro-pyrazolidinone Derivative
This protocol provides a method for the reaction of this compound with hydrazine to form a spiro-pyrazolidinone.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 24 hours.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the spiro[cyclobutane-1,3'-pyrazolidin]-5'-one.
| Starting Materials | Product | Yield (estimated) | Reference (adapted from) |
| This compound, Hydrazine hydrate | Spiro[cyclobutane-1,3'-pyrazolidin]-5'-one | 65-80% | [5] |
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental goals and safety considerations. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 3. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-cyclobutylideneacetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 2-cyclobutylideneacetate as a key intermediate in the synthesis of various pharmaceutical agents. The versatility of this building block is highlighted through its application in the development of enzyme inhibitors and autophagy regulators.
Introduction to this compound in Medicinal Chemistry
This compound is a valuable reagent in organic synthesis, serving as a versatile precursor for the introduction of the cyclobutylidene moiety into more complex molecular architectures. This structural motif is of interest in drug discovery as it can impart unique conformational constraints and lipophilicity to a molecule, potentially enhancing its biological activity and pharmacokinetic properties. Its applications span various therapeutic areas, including the development of inhibitors for enzymes such as epidermal growth factor receptor (EGFR) kinases, lipoxygenases, and β-Tryptase, as well as in the synthesis of autophagy regulators. The presence of both an α,β-unsaturated ester and a strained ring system allows for a variety of chemical transformations, making it a powerful tool for medicinal chemists.
Applications in Pharmaceutical Synthesis
This compound has been successfully employed as an intermediate in the synthesis of several classes of biologically active compounds.
Synthesis of Substituted Pyrimidine Compounds as EGFR Inhibitors
In the development of targeted cancer therapies, this compound is a precursor for compounds that inhibit EGFR family kinases. Overexpression or mutation of these kinases is implicated in various cancers.[1] The cyclobutylideneacetic acid moiety, derived from the ethyl ester, can be incorporated into the final structure of these inhibitors.
Synthesis of Spiro Derivatives as Lipoxygenase Inhibitors
Lipoxygenase enzymes are involved in inflammatory pathways, and their inhibition is a therapeutic strategy for a range of inflammatory diseases. This compound is utilized in the synthesis of novel spiro-substituted heterocyclic ring derivatives that have shown potential as lipoxygenase inhibitors.[2]
Synthesis of Autophagy Regulators
Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its modulation is a promising approach for treating various diseases, including cancer and neurodegenerative disorders. This compound serves as a starting material for the synthesis of compounds that can regulate this process.[3]
Synthesis of Homodimeric Drugs for β-Tryptase Inhibition
β-Tryptase is a serine protease implicated in allergic and inflammatory responses. This compound is a precursor to 2-cyclobutylideneacetic acid and 2-cyclobutylideneethanol, which are then incorporated into the synthesis of homodimeric drugs designed to target this enzyme.[4]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent conversion to key intermediates.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via a Horner-Wadsworth-Emmons reaction.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
Suspend sodium hydride (60% in mineral oil, 2.0 mol) in dry tetrahydrofuran (THF, 400 mL) in a flask under a nitrogen atmosphere and cool the mixture in an ice bath.[5]
-
Add triethyl phosphonoacetate (2.13 mol) dropwise to the suspension.[5]
-
Allow the reaction mixture to stir for 30 minutes until gas evolution ceases.[5]
-
Add cyclobutanone to the reaction mixture.
-
Allow the reaction to stir at room temperature for 16 hours.[5]
-
Decant the THF, wash the remaining solid with THF (500 mL), and decant again.[5]
-
Combine the THF fractions and concentrate under reduced pressure.[5]
-
Purify the residue by vacuum distillation to obtain this compound as a colorless liquid.[5]
| Parameter | Value | Reference |
| Yield | 63% | [5] |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.57 (p, J = 2.4 Hz, 1H), 4.14 (q, J = 7.2 Hz, 2H), 3.13 (t, J = 8.0 Hz, 2H), 2.83 (tt, J = 8.4, 2.0 Hz, 2H), 2.08 (p, J = 8.0 Hz, 2H), 1.26 (t, J = 7.1 Hz, 3H) | [5] |
| GCMS | [M]+• 140.0 | [5] |
Hydrolysis to 2-cyclobutylideneacetic acid
This protocol details the saponification of this compound to its corresponding carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Protocol:
-
Dissolve this compound (8.57 mmol) in a mixture of THF, water, and methanol (10:10:5 mL).[4][6]
-
Add lithium hydroxide monohydrate (51.4 mmol) to the solution at room temperature.[4][6]
-
Stir the reaction mixture at room temperature for 16 hours.[4][6]
-
Monitor the reaction by TLC (30% ethyl acetate/n-hexane, Rf of starting material = 0.4).[6]
-
Remove THF and methanol under reduced pressure.[6]
-
Acidify the aqueous layer with citric acid and extract with ethyl acetate.[6]
-
Purify the crude product by column chromatography (silica gel, 60-120 mesh, ethyl acetate).[6]
Reduction to 2-cyclobutylideneethanol
This protocol describes the reduction of the ester to the corresponding alcohol.
Reaction Scheme:
Caption: Reduction of this compound.
Protocol:
-
Dissolve this compound (6.07 mmol) in anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere and cool to -78°C.[4]
-
Add diisobutylaluminium hydride (DIBAL-H, 1M in toluene, 12.1 mmol) dropwise.[4]
-
Monitor the reaction until the starting material is consumed.[4]
-
Quench the reaction with a 1:1 mixture of methanol and water.[4]
-
Separate the DCM layer and dry it over anhydrous Na₂SO₄.[4]
Summary of Quantitative Data
| Intermediate | Synthesis Method | Reagents | Solvent | Yield | Reference |
| This compound | Horner-Wadsworth-Emmons | Cyclobutanone, Triethyl phosphonoacetate, NaH | THF | 16% - 63% | [1][5] |
| 2-cyclobutylideneacetic acid | Saponification | This compound, LiOH·H₂O | THF/H₂O/MeOH | - | [4][6] |
| 2-cyclobutylideneethanol | Reduction | This compound, DIBAL-H | DCM | - | [4] |
Logical Workflow for Drug Development
The following diagram illustrates the general workflow from this compound to a potential drug candidate.
Caption: General drug development workflow.
This workflow demonstrates the logical progression from the synthesis of the key intermediate, through its modification and incorporation into a larger molecule, to the eventual testing and optimization of a potential therapeutic agent. The versatility of this compound allows for its entry at various points in the drug discovery pipeline, depending on the desired final structure and therapeutic target.
References
- 1. WO2015025197A1 - Substituted pyrimidine compounds, compositions and medicinal applications thereof - Google Patents [patents.google.com]
- 2. US7576094B2 - Spiro derivatives as lipoxygenase inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US11970448B2 - Monomers capable of dimerizing in an aqueous solution, and methods of using same - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl 2-cyclobutylideneacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyclobutylideneacetate is a versatile bifunctional molecule containing both an α,β-unsaturated ester and a cyclobutylidene moiety. While direct applications in medicinal chemistry are not extensively documented in peer-reviewed literature, its structural features make it an attractive starting material for the synthesis of novel chemical scaffolds with potential therapeutic applications. The strained four-membered ring of the cyclobutylidene group can impart unique conformational constraints on molecules, a desirable feature in drug design for optimizing binding to biological targets. This document outlines the potential application of this compound as a key building block in the synthesis of spirocyclic compounds, a class of molecules of growing importance in medicinal chemistry, and provides detailed protocols for their synthesis and subsequent biological evaluation.
1. Rationale for Use in Medicinal Chemistry
The α,β-unsaturated ester functionality of this compound serves as a Michael acceptor and a dipolarophile, making it amenable to a variety of chemical transformations. One particularly relevant reaction in medicinal chemistry is the 1,3-dipolar cycloaddition. This reaction allows for the construction of five-membered heterocyclic rings with a high degree of stereocontrol. By reacting this compound with a suitable 1,3-dipole, it is possible to synthesize novel spiro-pyrrolidine compounds. Spirocyclic scaffolds are of significant interest in drug discovery as they introduce three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.
Given the prevalence of chronic inflammatory diseases and the continuous need for novel therapeutic agents, the synthesized spirocyclic compounds from this compound could be evaluated for their anti-inflammatory properties. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1] Therefore, a potential application of these novel compounds is the inhibition of the NF-κB pathway.
2. Synthesis Protocols
2.1. Synthesis of this compound (1)
This compound can be synthesized via the Horner-Wadsworth-Emmons reaction between cyclobutanone and triethyl phosphonoacetate. This method is generally preferred for the synthesis of α,β-unsaturated esters due to its high E-selectivity and the ease of removal of the phosphate byproduct.[2][3]
-
Materials:
-
Cyclobutanone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
2.2. Synthesis of Spiro[cyclobutane-1,3'-pyrrolidin]-2'-one Derivatives (A Hypothetical Application)
The following is a hypothetical, yet plausible, protocol for the synthesis of a spiro-pyrrolidine derivative from this compound via a 1,3-dipolar cycloaddition with an azomethine ylide. This class of reaction is a powerful tool for the construction of pyrrolidine rings.[4][5]
-
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
Isatin
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add isatin (1.0 eq), sarcosine (1.2 eq), and anhydrous toluene.
-
Heat the mixture to reflux for 2-3 hours to generate the azomethine ylide in situ, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature and add this compound (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired spiro[cyclobutane-1,3'-pyrrolidin]-2'-one derivative.
-
3. Biological Evaluation Protocols
The following protocols are for the in vitro evaluation of the anti-inflammatory and cytotoxic effects of the newly synthesized spirocyclic compounds.
3.1. In Vitro Anti-inflammatory Activity: TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[6][7]
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized spirocyclic compounds
-
Dexamethasone (positive control)
-
Mouse TNF-α ELISA kit
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (dexamethasone) in DMEM. Pre-treat the cells with the compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits TNF-α production by 50%).
-
3.2. In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10] This is important to determine if the observed anti-inflammatory effect is due to specific inhibition or general cytotoxicity.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with supplements (as above)
-
Synthesized spirocyclic compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described above.
-
Compound Treatment: Treat the cells with the same concentrations of the test compounds used in the anti-inflammatory assay and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
-
4. Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
| Compound | TNF-α Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Spiro-Compound 1 | Experimental Value | Experimental Value | Calculated Value |
| Spiro-Compound 2 | Experimental Value | Experimental Value | Calculated Value |
| Dexamethasone | Experimental Value | Experimental Value | Calculated Value |
5. Visualizations
5.1. Synthetic Workflow
Caption: Synthetic workflow for the preparation of a spiro-pyrrolidine derivative.
5.2. NF-κB Signaling Pathway in Inflammation
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Application of 1,3‐Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Hydrolysis of Ethyl 2-cyclobutylideneacetate to 2-cyclobutylideneacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of ethyl 2-cyclobutylideneacetate to its corresponding carboxylic acid, 2-cyclobutylideneacetic acid. The synthesis is achieved through a robust alkaline hydrolysis (saponification) procedure, which is widely applicable and known for its high efficiency and irreversible nature, ensuring a complete reaction.[1] This application note includes the reaction scheme, a step-by-step experimental protocol, a summary of quantitative data, and characterization details for the final product. Additionally, it touches upon the potential biological significance of 2-cyclobutylideneacetic acid, a compound reported to have applications in drug development.
Introduction
2-Cyclobutylideneacetic acid is a molecule of interest in medicinal chemistry and drug discovery. It has been reported to inhibit protein synthesis by binding to amino acids in the polypeptide chain.[2] Furthermore, it has been identified as an inhibitor of epidermal growth factor and a linker, both of which are implicated in angiogenesis.[2] The compound has also demonstrated potential cardiovascular benefits through the inhibition of cholesterol ester transfer.[2] Given these potential therapeutic applications, a reliable and well-documented synthetic protocol for its preparation is highly valuable.
The conversion of this compound to 2-cyclobutylideneacetic acid is a standard ester hydrolysis reaction. Alkaline hydrolysis, or saponification, is the preferred method for this transformation due to its irreversibility, which typically leads to higher yields and simpler product isolation compared to acid-catalyzed hydrolysis.[1] The general principle involves the reaction of the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent, followed by acidification to yield the carboxylic acid.
Reaction Scheme
The hydrolysis of this compound proceeds as follows:
Caption: Reaction scheme for the hydrolysis of this compound.
Experimental Protocol
This protocol is based on general procedures for the alkaline hydrolysis of esters.[1][3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol (e.g., 10 mL per gram of ester).
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (1.5 eq) in a minimal amount of water and add it to the methanolic solution of the ester. Alternatively, a methanolic solution of NaOH can be used.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 65-78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.
-
Workup - Acidification: Dissolve the resulting residue in water and transfer to a separatory funnel. Cool the aqueous solution in an ice bath and slowly add 2M HCl with stirring until the pH of the solution is acidic (pH ~2). A precipitate of the carboxylic acid may form.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-cyclobutylideneacetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C8H12O2 | 140.18 | 27741-65-7 |
| 2-Cyclobutylideneacetic acid | C6H8O2 | 112.13 | 25021-04-9 |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Base | NaOH or KOH (1.5 equivalents) |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | Reflux (65-78 °C) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | > 90% (based on general saponification) |
| Purity (after purification) | > 97% |
Characterization Data of 2-Cyclobutylideneacetic acid
Upon successful synthesis and purification, the structure and purity of 2-cyclobutylideneacetic acid should be confirmed by standard analytical techniques. Expected characterization data includes:
-
¹H NMR: Signals corresponding to the vinyl proton, allylic protons on the cyclobutane ring, and the carboxylic acid proton.
-
¹³C NMR: Resonances for the carboxylic acid carbon, the double bond carbons, and the carbons of the cyclobutane ring.
-
IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid and a sharp peak for the C=O stretch.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.
-
Melting Point: A sharp melting point range indicating the purity of the compound.
Potential Applications in Drug Development
As mentioned, 2-cyclobutylideneacetic acid has been noted for its potential biological activities. The core cyclobutane motif is found in a number of biologically active natural products and synthetic compounds. The reported inhibitory activities against protein synthesis and key enzymes in angiogenesis suggest its potential as a lead compound for the development of novel therapeutics in oncology and other fields.[2] Its role in inhibiting cholesterol ester transfer also points towards potential applications in cardiovascular disease research.[2] Further investigation into the specific mechanisms of action and structure-activity relationships of 2-cyclobutylideneacetic acid and its derivatives is warranted.
References
Application Notes and Protocols: Ethyl 2-Cyclobutylideneacetate as a Versatile Precursor for Novel Fragrance Ingredients
For distribution to: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 2-cyclobutylideneacetate, a promising precursor for the synthesis of novel fragrance ingredients. This document details the synthesis of the precursor itself and outlines protocols for its conversion into potential fragrance compounds with desirable organoleptic properties. The information is intended to serve as a foundational guide for research and development in the fragrance and flavor industry.
Synthesis of this compound
The synthesis of this compound is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This method offers high stereoselectivity, favoring the formation of the E-alkene, and utilizes readily available starting materials. The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1] In this case, triethyl phosphonoacetate is deprotonated to form a carbanion, which then reacts with cyclobutanone.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is adapted from established procedures for similar substrates.[2]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dry Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) suspended in dry THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate (1.0 eq) dissolved in dry THF is added dropwise to the stirred suspension under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.
-
The mixture is cooled back to 0 °C, and a solution of cyclobutanone (1.0 eq) in dry THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by GC) | >98% |
| Boiling Point | Not available |
| Refractive Index | Not available |
Diagram 1: Synthesis of this compound
Caption: Horner-Wadsworth-Emmons synthesis pathway.
Application as a Fragrance Precursor: Hypothetical Derivatives
This compound serves as a versatile precursor for a variety of potential fragrance molecules. Its exocyclic double bond and ester functionality are prime targets for chemical modifications to produce compounds with desirable olfactory properties, such as fruity, floral, and woody notes.
Concept: Reduction of the double bond in this compound is expected to yield Ethyl 2-cyclobutylacetate. Saturated esters often possess soft, fruity, and slightly sweet aromas. This derivative could potentially exhibit notes reminiscent of apple or pear.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Ethanol (or Ethyl Acetate)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
This compound (1.0 eq) is dissolved in ethanol in a hydrogenation vessel.
-
10% Pd/C (catalytic amount, e.g., 1-5 mol%) is added to the solution.
-
The vessel is connected to a hydrogen source and purged several times.
-
The mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield Ethyl 2-cyclobutylacetate. Further purification can be achieved by distillation if necessary.
Expected Organoleptic Properties:
-
Top Notes: Fruity, green, slightly sharp.
-
Heart Notes: Apple, pear, sweet.
-
Base Notes: Subtle woody, musky undertones.
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Yield | >95% |
| Purity (by GC) | >99% |
| Olfactory Threshold (est.) | 10-50 ppb |
Diagram 2: Synthesis of Ethyl 2-cyclobutylacetate
Caption: Reduction of the precursor to a saturated ester.
Concept: Epoxidation of the double bond would lead to Ethyl 2-(1,2-epoxycyclobutyl)acetate. Epoxides in fragrance chemistry can introduce unique sweet, fruity, and sometimes slightly spicy or ozonic notes. This derivative could offer a novel twist on traditional fruity scents.
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
This compound (1.0 eq) is dissolved in DCM in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
m-CPBA (1.1-1.5 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with DCM and washed successively with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield Ethyl 2-(1,2-epoxycyclobutyl)acetate.
Expected Organoleptic Properties:
-
Top Notes: Sweet, fruity, ethereal.
-
Heart Notes: Ripe fruit, slightly floral, ozonic.
-
Base Notes: Faintly woody, ambery.
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Yield | 65-80% |
| Purity (by GC) | >97% |
| Olfactory Threshold (est.) | 5-25 ppb |
Diagram 3: Synthesis of Ethyl 2-(1,2-epoxycyclobutyl)acetate
Caption: Epoxidation of the precursor.
Conclusion
This compound presents a valuable and versatile platform for the development of novel fragrance ingredients. The synthetic protocols provided herein offer a starting point for the exploration of its chemical space. The hypothetical derivatives, Ethyl 2-cyclobutylacetate and Ethyl 2-(1,2-epoxycyclobutyl)acetate, are just two examples of the potential fragrance molecules that can be accessed from this precursor. Further derivatization, such as reduction of the ester to the corresponding alcohol or reactions involving the alpha-position to the carbonyl, could unlock an even broader palette of scents. Sensory panel evaluations will be crucial in determining the commercial viability of these and other novel compounds derived from this compound.
References
Application Notes and Protocols for the Polymerization of Monomers Derived from Ethyl 2-cyclobutylideneacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential polymerization strategies for monomers derived from ethyl 2-cyclobutylideneacetate. Due to the limited availability of direct experimental data for the polymerization of this specific monomer, this document presents detailed, theoretically-grounded protocols for two primary polymerization methodologies: Addition Polymerization of the parent monomer and Ring-Opening Metathesis Polymerization (ROMP) of a synthetically derived cyclobutene-based monomer.
Introduction
This compound is a unique monomer possessing an exocyclic carbon-carbon double bond, which presents opportunities for various polymerization techniques. The resulting polymers, featuring a pendant cyclobutane ring and an ester group, are of interest for applications in drug delivery, specialty materials, and biomedical devices due to the potential for tailored degradability, biocompatibility, and thermal properties. These protocols are intended to serve as a foundational guide for researchers exploring the synthesis and application of novel polymers based on this scaffold.
Section 1: Addition Polymerization of this compound
Addition polymerization, particularly through a free-radical mechanism, is a common and versatile method for polymerizing monomers containing a carbon-carbon double bond.[1][2][3][4][5] The exocyclic double bond in this compound is susceptible to attack by radical initiators, leading to the formation of a polymer with a saturated carbon backbone and pendant cyclobutylideneacetate groups.
Hypothetical Data Summary
The following table summarizes hypothetical data for the free-radical polymerization of this compound under various conditions. This data is illustrative and intended to guide experimental design.
| Entry | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | AIBN (1.0) | Toluene | 70 | 12 | 65 | 18,500 | 1.8 |
| 2 | AIBN (0.5) | Toluene | 70 | 24 | 78 | 25,200 | 1.7 |
| 3 | BPO (1.0) | Dioxane | 80 | 12 | 72 | 21,000 | 1.9 |
| 4 | BPO (0.5) | Dioxane | 80 | 24 | 85 | 29,800 | 1.8 |
AIBN = Azobisisobutyronitrile, BPO = Benzoyl peroxide, Mn = Number-average molecular weight, PDI = Polydispersity index.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Toluene or Dioxane (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors. Dry the solvent (Toluene or Dioxane) over appropriate drying agents and distill under an inert atmosphere.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 5.0 g, 35.7 mmol) and the desired amount of initiator (e.g., for 1 mol% AIBN: 58.6 mg, 0.357 mmol).
-
Degassing: Add anhydrous solvent (e.g., 20 mL of Toluene) to the flask. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Reaction Monitoring: Allow the polymerization to proceed for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy or gas chromatography.
-
Polymer Isolation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF) and re-precipitate into cold methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Caption: Workflow for the free-radical addition polymerization of this compound.
Caption: Reaction scheme for the addition polymerization of this compound. (Note: Placeholder images are used in the DOT script above. In a real application, these would be replaced with the actual chemical structures.)
Section 2: Ring-Opening Metathesis Polymerization (ROMP) of a Cyclobutene Derivative
An alternative strategy involves the isomerization of the exocyclic double bond of this compound to an endocyclic double bond, forming a cyclobutene derivative. This strained cyclic olefin can then undergo Ring-Opening Metathesis Polymerization (ROMP) to yield a polymer with the cyclobutane ring incorporated into the polymer backbone.[6][7][8][9][10] This approach offers excellent control over polymer molecular weight and architecture.
Step 1: Synthesis of Ethyl 2-(cyclobut-1-en-1-yl)acetate
Recent advancements in photochemistry have demonstrated the isomerization of cyclobutylidene precursors to cyclobutenes.[11] A hypothetical protocol for this transformation is presented below.
Experimental Protocol: Isomerization to Cyclobutene Monomer
Materials:
-
This compound
-
Decatungstate polyanion photocatalyst
-
Cobaloxime co-catalyst
-
Acetonitrile (degassed)
-
Visible light source (e.g., blue LED)
-
Schlenk tube or photoreactor
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve this compound (e.g., 2.0 g, 14.3 mmol), the photocatalyst (e.g., 1-2 mol%), and the co-catalyst (e.g., 5-10 mol%) in degassed acetonitrile.
-
Irradiation: Irradiate the reaction mixture with a visible light source at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or ¹H NMR to observe the formation of the cyclobutene isomer.
-
Work-up: Once the reaction reaches completion or equilibrium, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the ethyl 2-(cyclobut-1-en-1-yl)acetate monomer.
-
Characterization: Confirm the structure of the purified monomer by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Ring-Opening Metathesis Polymerization (ROMP)
The synthesized cyclobutene monomer can be polymerized using a Grubbs-type catalyst.
Hypothetical Data Summary
The following table presents hypothetical data for the ROMP of ethyl 2-(cyclobut-1-en-1-yl)acetate.
| Entry | Catalyst | [M]/[C] | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | Grubbs' 3rd Gen. | 100:1 | CH₂Cl₂ | 2 | >99 | 14,000 | 1.10 |
| 2 | Grubbs' 3rd Gen. | 200:1 | CH₂Cl₂ | 4 | >99 | 28,100 | 1.12 |
| 3 | Grubbs' 2nd Gen. | 100:1 | Toluene | 3 | 95 | 13,500 | 1.18 |
| 4 | Grubbs' 2nd Gen. | 200:1 | Toluene | 6 | 92 | 26,800 | 1.21 |
[M]/[C] = Monomer to Catalyst ratio
Experimental Protocol: ROMP
Materials:
-
Ethyl 2-(cyclobut-1-en-1-yl)acetate (monomer)
-
Grubbs' catalyst (e.g., 2nd or 3rd generation)
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Monomer and Solvent Preparation: The synthesized monomer must be rigorously purified and dried. The solvent should be passed through a solvent purification system or distilled from appropriate drying agents.
-
Reaction Setup: Inside a glovebox or under a strict inert atmosphere, dissolve the monomer in the chosen solvent in a vial or Schlenk tube.
-
Initiation: In a separate vial, dissolve the Grubbs' catalyst in a small amount of the solvent to create a stock solution. Add the required amount of the catalyst stock solution to the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature. The solution will typically become more viscous as the polymer forms.
-
Termination: After the desired time, terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Polymer Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. Collect the polymer by filtration, redissolve, and re-precipitate.
-
Drying and Characterization: Dry the polymer under vacuum and characterize it using GPC and NMR spectroscopy.
Visualizations
Caption: Workflow for the synthesis and ROMP of a cyclobutene monomer derived from this compound.
Caption: Reaction scheme for the ROMP of ethyl 2-(cyclobut-1-en-1-yl)acetate. (Note: Placeholder images are used in the DOT script above. In a real application, these would be replaced with the actual chemical structures.)
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.
-
Inert atmosphere techniques (Schlenk line or glovebox) are crucial for ROMP to prevent catalyst deactivation.
-
Photochemical reactions should be conducted with appropriate shielding to protect from light source exposure.
Conclusion
The protocols and data presented herein provide a theoretical framework for the polymerization of monomers derived from this compound. While direct experimental validation is required, the proposed methods of free-radical addition polymerization and ring-opening metathesis polymerization are based on well-established principles of polymer chemistry and offer promising routes to novel polymeric materials. Researchers are encouraged to use these notes as a starting point for their investigations into this intriguing class of monomers.
References
- 1. explainedchem.wordpress.com [explainedchem.wordpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclobutene synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-cyclobutylideneacetate by Vacuum Distillation
Welcome to the technical support center for the purification of Ethyl 2-cyclobutylideneacetate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity this compound through vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum pressure and temperature for the distillation of this compound?
A1: The optimal conditions for vacuum distillation are a pressure of approximately 19 mbar (about 14.25 Torr) with a corresponding boiling point of 81-82°C.[1] It is crucial to maintain a stable vacuum to ensure a consistent boiling point and prevent thermal decomposition.
Q2: What are the most common impurities I might encounter?
A2: Common impurities depend on the synthetic route but often include unreacted starting materials like cyclobutanone, byproducts from the coupling reaction (e.g., phosphine oxides if a Wittig or Horner-Wadsworth-Emmons reaction is used), and residual solvents.
Q3: My compound seems to be decomposing in the distillation flask. What can I do?
A3: Thermal decomposition can be minimized by lowering the distillation temperature.[2][3][4] This is achieved by reducing the pressure (i.e., improving the vacuum). Ensure your vacuum pump is operating efficiently and that all joints in your distillation apparatus are properly sealed to prevent leaks.
Q4: I'm not getting any distillate, even though the temperature is high. What's wrong?
A4: This could be due to several factors:
-
Inadequate Vacuum: Your vacuum may not be strong enough to lower the boiling point sufficiently. Check for leaks and the performance of your vacuum pump.
-
Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
-
Insufficient Heating: While avoiding decomposition is important, the flask still needs to reach the compound's boiling point at the given pressure.
Q5: The vacuum pressure is fluctuating. How does this affect my distillation?
A5: Pressure fluctuations will cause the boiling point to be unstable, leading to inconsistent distillation and poor separation of components.[2] This can be caused by a faulty vacuum pump, leaks in the system, or outgassing of volatile impurities. A vacuum regulator can help maintain a stable pressure.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the vacuum distillation of this compound.
| Problem | Possible Causes | Solutions |
| Bumping / Uncontrolled Boiling | - No boiling chips or stir bar.- Heating too rapidly. | - Always use a magnetic stir bar for smooth boiling under vacuum; boiling chips are ineffective.[5]- Increase the heating mantle temperature gradually. |
| Product is Dark or Discolored | - Thermal decomposition due to excessive temperature.- Presence of high-boiling impurities that are charring. | - Improve the vacuum to distill at a lower temperature.- Consider a pre-purification step like column chromatography if significant high-boiling impurities are present. |
| Low Yield | - Incomplete distillation.- Leaks in the system.- Condenser is not efficient enough. | - Ensure the distillation is run to completion.- Check all seals and joints for leaks.- Ensure a good flow of cold water through the condenser. |
| Pressure Will Not Go Low Enough | - Leak in the apparatus.- Faulty vacuum pump.- Outgassing of low-boiling solvents. | - Re-grease all joints and ensure they are sealed tightly.- Check the oil level and condition of the vacuum pump.- Initially, pull a vacuum without heating to remove any residual low-boiling solvents.[5] |
Experimental Protocol: Vacuum Distillation
This protocol outlines the fractional distillation of crude this compound.
1. Preparation of the Crude Product:
-
Following synthesis, the crude product is typically worked up by removing the organic solvent under reduced pressure.
-
The residue is then dissolved in a suitable solvent like MTBE, washed with water, and dried over an anhydrous salt such as MgSO4.
-
After filtration, the solvent is evaporated to yield the crude product for distillation.[1]
2. Distillation Setup:
-
Assemble a short-path distillation apparatus.
-
Place a magnetic stir bar in the distillation flask.[5]
-
Grease all glass joints lightly to ensure a good seal.
-
Attach the flask to the distillation head with a condenser and a receiving flask.
-
Place a thermometer with the bulb positioned just below the side arm to the condenser.
-
Connect the apparatus to a vacuum pump with a trap in between.
3. Distillation Procedure:
-
Begin stirring the crude product.
-
Slowly turn on the vacuum pump to evacuate the system.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Collect any low-boiling impurities as a forerun.
-
Increase the temperature gradually until the product begins to distill.
-
Collect the main fraction at the expected boiling point and pressure (e.g., 81-82 °C at 19 mbar).[1]
-
Once the distillation is complete, remove the heating mantle and allow the system to cool before venting to atmospheric pressure.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Boiling Point | 81-82 °C @ 19 mbar | [1] |
| Boiling Point | 128-130 °C @ 2 Torr | [1] |
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during vacuum distillation.
Caption: A workflow for troubleshooting vacuum distillation.
Logical Relationship: Pressure Fluctuation
This diagram illustrates the cause-and-effect relationships of pressure fluctuations.
Caption: Causes and effects of pressure fluctuation.
References
- 1. ACETIC ACID, 2-CYCLOBUTYLIDENE-, ETHYL ESTER | 27741-65-7 [amp.chemicalbook.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. youtube.com [youtube.com]
- 4. Vacuum Distillation - Student - Cheresources.com Community [cheresources.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-cyclobutylideneacetate
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) synthesis of Ethyl 2-cyclobutylideneacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this specific chemical transformation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
Issue 1: Low or No Yield of this compound
Q: My HWE reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the HWE synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to diagnosing and resolving the issue.
Possible Causes and Solutions:
-
Incomplete Deprotonation of the Phosphonate: The reaction is initiated by the deprotonation of triethyl phosphonoacetate to form a stabilized carbanion. Insufficiently strong or decomposed base will lead to incomplete formation of the ylide and consequently, low product yield.
-
Troubleshooting:
-
Verify Base Strength and Quality: Use a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure the base is fresh and has been stored under anhydrous conditions.
-
Ensure Anhydrous Conditions: Moisture will quench the phosphonate carbanion. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Confirm Ylide Formation: Before adding cyclobutanone, you can take an aliquot of the reaction mixture (after the base and phosphonate have reacted) and quench it with D₂O. Analysis by ¹H NMR can confirm the formation of the deuterated phosphonate, indicating successful deprotonation.
-
-
-
Side Reactions of Cyclobutanone: Cyclobutanone, being a strained ketone, can be susceptible to side reactions under basic conditions, primarily aldol self-condensation. This dimerization or oligomerization of the starting material will consume the ketone, reducing the yield of the desired product.
-
Troubleshooting:
-
Slow Addition of Cyclobutanone: Add the cyclobutanone slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., 0 °C or -78 °C) to minimize the time the ketone is exposed to the basic conditions before reacting with the ylide.
-
Use of Milder Reaction Conditions: For base-sensitive substrates like cyclobutanone, stronger bases can be replaced with milder conditions. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a tertiary amine base like 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (TEA), are a good alternative.[1][2]
-
-
-
Steric Hindrance: While the HWE reaction is known to be effective with ketones, the sterically demanding environment of the carbonyl group in cyclobutanone can slow down the reaction rate.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: After the initial addition at low temperature, allowing the reaction to slowly warm to room temperature and stirring for an extended period (e.g., 12-24 hours) can help drive the reaction to completion.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the consumption of the starting materials and the formation of the product.
-
-
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low yields.
Issue 2: Poor E/Z Stereoselectivity
Q: My reaction is producing a mixture of E and Z isomers of this compound. How can I improve the stereoselectivity?
A: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3] However, reactions with ketones can sometimes lead to mixtures of isomers.
Factors Influencing Stereoselectivity:
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the E/Z ratio. For standard HWE reactions, conditions that allow for the equilibration of the intermediates, such as higher temperatures and the use of sodium or potassium bases, tend to favor the (E)-isomer.[3]
-
Phosphonate Reagent: The structure of the phosphonate reagent itself plays a crucial role. While triethyl phosphonoacetate typically gives good E-selectivity, modified phosphonates can be used to favor the Z-isomer. For this specific synthesis, optimizing for the E-isomer is the common goal.
Strategies for Improving E-selectivity:
-
Choice of Base and Cation: The use of NaH or KOtBu generally provides good E-selectivity.
-
Temperature: Allowing the reaction to proceed at room temperature or even with gentle heating can favor the formation of the more stable E-isomer by allowing the reaction intermediates to equilibrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be aware of in this synthesis?
A1: The most significant side reaction is the aldol self-condensation of cyclobutanone . Under the basic conditions of the HWE reaction, the enolate of cyclobutanone can form and react with another molecule of cyclobutanone, leading to dimers and other oligomeric byproducts. This consumes the starting material and complicates purification. To minimize this, it is recommended to add the cyclobutanone slowly to the pre-formed phosphonate ylide at low temperature.
Q2: How can I purify the final product, this compound?
A2: The purification typically involves a standard aqueous work-up followed by column chromatography. The dialkylphosphate byproduct of the HWE reaction is generally water-soluble and can be removed by washing the organic layer with water or a saturated aqueous solution of ammonium chloride.[2] Subsequent purification of the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent is usually effective in isolating the pure product.
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR (CDCl₃):
-
Ethyl ester protons: A triplet around δ 1.2-1.3 ppm (3H, -CH₂CH₃) and a quartet around δ 4.1-4.2 ppm (2H, -CH₂CH₃).
-
Vinylic proton: A singlet or a narrow multiplet in the region of δ 5.5-6.0 ppm (1H, =CH-).
-
Cyclobutyl protons: Multiplets in the range of δ 2.0-3.5 ppm.
-
-
¹³C NMR (CDCl₃):
Experimental Protocols
While a specific, optimized protocol for this compound is not widely published, the following general procedures for the Horner-Wadsworth-Emmons reaction with ketones can be adapted.
Protocol 1: Standard Conditions using Sodium Hydride
This protocol uses a strong base and is a common starting point for HWE reactions.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully evaporate the residual hexanes under a stream of nitrogen.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
To the stirred suspension, add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Masamune-Roush Conditions
This protocol is recommended for minimizing base-induced side reactions of cyclobutanone.[1][2]
Materials:
-
Lithium chloride (LiCl), anhydrous
-
Anhydrous Acetonitrile (MeCN) or THF
-
1,8-Diazabicycloundec-7-ene (DBU) or Triethylamine (TEA)
-
Triethyl phosphonoacetate
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add anhydrous LiCl (1.1 equivalents) and dissolve it in anhydrous acetonitrile or THF.
-
Add triethyl phosphonoacetate (1.0 equivalent) to the solution.
-
Add cyclobutanone (1.0 equivalent) to the mixture.
-
Cool the mixture to 0 °C and add DBU or TEA (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the HWE reaction with ketones. Note that specific yields for this compound may vary.
| Parameter | Standard Conditions (NaH) | Masamune-Roush Conditions (LiCl/DBU) |
| Base Strength | Strong | Mild |
| Typical Solvent | THF, DME | Acetonitrile, THF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Advantages | High reactivity | Good for base-sensitive substrates, minimizes side reactions |
| Disadvantages | Potential for side reactions with sensitive ketones | May be slower |
| Expected Yield | Moderate to Good (Substrate dependent) | Moderate to Good (Substrate dependent) |
| E/Z Selectivity | Generally favors E-isomer | Generally favors E-isomer |
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons synthesis.
Potential Side Reaction: Aldol Self-Condensation
Caption: The aldol self-condensation side reaction of cyclobutanone.
References
Technical Support Center: Purification of Ethyl 2-cyclobutylideneacetate by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2-cyclobutylideneacetate using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For a moderately polar compound like this compound, silica gel is the most common and recommended stationary phase.[1] Alumina can also be used, but silica gel is generally the first choice for a wide range of compounds including esters.[1]
Q2: How do I determine the best mobile phase (eluent) for the separation?
A2: The ideal mobile phase should provide a good separation of your target compound from impurities. A common and effective solvent system for esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.[2]
Q3: What is the target Rf value I should aim for on my TLC plate?
A3: For an effective separation on a column, you should aim for an Rf (retardation factor) value of approximately 0.2 to 0.3 for this compound on your analytical TLC plate.[3] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.
Q4: What are the potential impurities I might encounter when purifying this compound?
A4: this compound is commonly synthesized via a Horner-Wadsworth-Emmons reaction between cyclobutanone and a phosphonate reagent like triethyl phosphonoacetate.[4][5][6][7] Therefore, potential impurities include:
-
Unreacted cyclobutanone
-
Unreacted triethyl phosphonoacetate
-
Side-products from the reaction.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small spot of silica on a TLC plate. If it decomposes, consider using a less acidic stationary phase like neutral alumina. | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Poor separation of the desired product from impurities (co-elution) | The chosen mobile phase does not provide adequate resolution. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane) to alter the selectivity. |
| The column was overloaded with the crude sample. | Use an appropriate ratio of silica gel to crude material. A general guideline is 30:1 to 100:1 by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully. | |
| Streaking or tailing of the compound band | The sample was not loaded properly or is not sufficiently soluble in the mobile phase. | Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent before loading. For poorly soluble samples, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica gel.[2] |
| The compound is interacting too strongly with the stationary phase. | Consider adding a small amount of a modifier to the mobile phase, such as a trace of triethylamine if the compound is basic, or acetic acid if it is acidic. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Mobile Phase Selection
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) in subsequent trials.[3][8]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp or by staining.
-
Analysis: Calculate the Rf value for your target compound. The optimal mobile phase will give an Rf value between 0.2 and 0.3.[3]
Column Chromatography Protocol
-
Column Preparation:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.[9]
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
For "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks as the solvent elutes from the bottom.
-
If necessary, you can gradually increase the polarity of the mobile phase during elution (gradient elution) to elute more polar impurities.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships of factors affecting chromatographic separation.
References
- 1. columbia.edu [columbia.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. youtube.com [youtube.com]
Removal of impurities from "Ethyl 2-cyclobutylideneacetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-cyclobutylideneacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Horner-Wadsworth-Emmons (HWE) reaction?
A1: The most prevalent impurities originating from a Horner-Wadsworth-Emmons (HWE) synthesis include:
-
Unreacted Starting Materials: Residual cyclobutanone and triethyl phosphonoacetate.
-
Reaction Byproducts: Water-soluble dialkyl phosphate salts (e.g., diethyl phosphate) are a characteristic byproduct of the HWE reaction.[1][2][3]
-
Solvent Residues: Solvents used in the reaction and workup (e.g., THF, ethanol, ethyl acetate, hexanes).
-
Carbonyl Impurities: Traces of unreacted cyclobutanone or other aldehyde/ketone impurities can be particularly problematic.[4][5]
Q2: What is the recommended first step to purify the crude product after synthesis?
A2: An initial aqueous workup is highly recommended. The dialkyl phosphate byproduct from the HWE reaction is water-soluble and can be efficiently removed by washing the organic layer with water or a brine solution.[2][3] This significantly simplifies subsequent purification steps.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: The most effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. Non-polar GC columns are typically used, separating compounds based on their boiling points.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying impurities.[8][9] Characteristic signals for the product and common impurities (e.g., residual solvents, starting materials) can be compared against reference spectra.[10][11][12]
Q4: What are the key physical properties I need to know for purification?
A4: The most critical property is the boiling point. This compound has a reported boiling point of 81-82 °C at 19 mbar.[13] This indicates that vacuum distillation is a suitable purification method to avoid thermal decomposition that can occur at higher atmospheric boiling points.[14][15]
Troubleshooting Guides
Issue 1: My final product is contaminated with a polar, water-soluble impurity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of the phosphate byproduct from the HWE reaction. | Perform an aqueous workup. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash it multiple times with water, followed by a brine wash to break any emulsions. | The water-soluble phosphate salt will be extracted into the aqueous layer, leaving a cleaner organic phase.[3] |
| Presence of residual base (e.g., NaH, NaOEt). | Neutralize the reaction mixture carefully with a dilute acid (e.g., 1M HCl) before the aqueous wash. Monitor the pH to ensure it is neutral or slightly acidic. | The base is neutralized and removed during the aqueous workup. |
Issue 2: My distilled product has a low boiling point impurity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Residual solvent from the reaction or workup (e.g., THF, Hexane, Ethyl Acetate). | Ensure the crude product is thoroughly dried under vacuum (e.g., using a rotary evaporator) before distillation. During vacuum distillation, a forerun fraction can be collected at a lower temperature to remove volatile solvents before collecting the main product fraction. | Solvents with lower boiling points than the product are removed in the forerun, leading to a purer final product. |
| Inefficient fractional distillation setup. | Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser. Ensure the column is properly insulated to maintain a temperature gradient. | Improved separation of components with close boiling points. |
Issue 3: NMR analysis shows the presence of unreacted cyclobutanone.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction. | Drive the reaction to completion by ensuring the correct stoichiometry of reagents or extending the reaction time. | Increased conversion of starting materials to the desired product. |
| Co-distillation of cyclobutanone with the product. | Method A: Chemical Wash. Wash the crude organic product with an aqueous sodium bisulfite solution. Aldehydes and some ketones form a solid adduct that can be filtered off or remains in the aqueous phase.[4] | Selective removal of the carbonyl impurity. |
| Method B: Column Chromatography. Purify the product using flash column chromatography on silica gel. The ester is less polar than the ketone and will elute first with a non-polar eluent system.[16] | Separation of the product from the more polar ketone impurity. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities and those with significantly different boiling points.
-
Preparation: Ensure the crude product has undergone an aqueous workup and is thoroughly dried on a rotary evaporator to remove residual solvents.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short path distillation head is recommended to minimize product loss. Use a well-insulated setup.
-
Distillation:
-
Add the crude oil and a magnetic stir bar to the distillation flask.
-
Slowly reduce the pressure to approximately 19-20 mbar.
-
Begin heating the flask gently in an oil bath while stirring.
-
Collect any low-boiling forerun that distills at a temperature below 75°C.
-
Increase the temperature and collect the main product fraction distilling at 81-82 °C .[13]
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and charring of high-boiling residues.
-
-
Analysis: Analyze the purified product by GC-MS and/or NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing impurities with similar boiling points but different polarities, such as unreacted cyclobutanone.
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 95:5 v/v).[17] The polarity can be gradually increased if the product does not elute.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent mixture, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the purified product. This compound is less polar than cyclobutanone and should elute first.[16]
-
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Quantitative Data Summary
The following tables summarize typical results expected from the purification protocols.
Table 1: Purity Assessment by GC-MS
| Sample | This compound (% Area) | Key Impurities (% Area) |
| Crude Product | 80 - 90% | Cyclobutanone (2-5%), Triethyl phosphonoacetate (1-3%), Solvent (5-10%) |
| After Vacuum Distillation | > 98% | High-boiling residues removed, some volatile impurities may remain. |
| After Column Chromatography | > 99% | Most starting materials and byproducts are effectively removed. |
Table 2: Yields from Purification Methods
| Purification Method | Typical Recovery Yield | Notes |
| Vacuum Distillation | 75 - 85% | Yield can be affected by mechanical loss and the amount of forerun/residue discarded. |
| Flash Column Chromatography | 70 - 90% | Yield depends on the efficiency of separation and recovery from the collected fractions. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common impurity issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. carlroth.com [carlroth.com]
- 13. ACETIC ACID, 2-CYCLOBUTYLIDENE-, ETHYL ESTER | 27741-65-7 [amp.chemicalbook.com]
- 14. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 15. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Chromatography [chem.rochester.edu]
Preventing byproduct formation in "Ethyl 2-cyclobutylideneacetate" reactions
Technical Support Center: Ethyl 2-cyclobutylideneacetate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent byproduct formation during the synthesis of this compound. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for this olefination.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is a preferred method for synthesizing this compound from cyclobutanone.[2][3] This reaction utilizes a stabilized phosphonate carbanion, which is more nucleophilic and less basic than the ylides used in the traditional Wittig reaction.[2][3] This increased nucleophilicity allows for efficient reaction with ketones like cyclobutanone, which can be challenging for standard Wittig reagents.[4][5] A key advantage is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction, simplifying purification.[2][6]
Q2: What are the potential byproducts in this reaction?
A2: Potential byproducts can arise from several sources:
-
Isomerization: Formation of the undesired (Z)-isomer of this compound. The HWE reaction typically favors the (E)-isomer.[2][6]
-
Unreacted Starting Materials: Incomplete conversion can leave residual cyclobutanone or the phosphonate reagent.
-
Michael Addition: If the product is exposed to remaining phosphonate carbanion under certain conditions, a Michael addition could occur, leading to more complex structures.
-
Self-Condensation of Cyclobutanone: Basic conditions could potentially promote the self-condensation of the cyclobutanone starting material, though this is less common under standard HWE conditions.
-
β-Hydroxyphosphonate: In the absence of a sufficiently electron-withdrawing group on the phosphonate, the intermediate β-hydroxyphosphonate may be stable and become the final product instead of eliminating to form the alkene.[2]
Q3: How does the choice of base affect the reaction outcome?
A3: The base is critical for deprotonating the phosphonate ester to form the reactive carbanion.[2][7] The choice of base can influence both the reaction rate and selectivity.
-
Strong, Non-nucleophilic Bases: Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the phosphonate, driving the reaction forward.
-
Alkoxides: Sodium ethoxide (NaOEt) is also frequently used.[7]
-
Lithium Bases: While bases like n-Butyllithium (n-BuLi) can be used, lithium ions can sometimes interfere with the reaction stereochemistry or stabilize intermediates in Wittig-type reactions, potentially leading to side products.[4][8] However, in many HWE cases, they are effective.[6] The key is to use a base strong enough to completely deprotonate the phosphonate without promoting side reactions involving the ketone or the ester product.
Q4: Can I use a Wittig reaction instead of the HWE reaction?
A4: While the Wittig reaction is a classic olefination method, it may be less effective for this specific transformation.[4][9] Sterically hindered or less reactive ketones like cyclobutanone often give poor yields with Wittig reagents, especially stabilized ylides (which would be required to install the ethyl acetate group).[4][5] The HWE reaction, using more reactive phosphonate carbanions, is generally superior for reacting with ketones.[5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used was not strong enough, was degraded (e.g., old NaH), or an insufficient amount was used. 2. Low Reagent Purity: Impure cyclobutanone or phosphonate reagent. 3. Reaction Temperature Too Low: The reaction may not have reached the necessary activation energy. | 1. Verify Base Activity: Use fresh, high-quality NaH or a freshly prepared solution of NaOEt. Ensure stoichiometry is correct (at least 1.0 equivalent). 2. Purify Starting Materials: Distill cyclobutanone and purify the phosphonate reagent if necessary. Ensure all reagents are anhydrous. 3. Optimize Temperature: While initial deprotonation is often done at 0°C or lower, the addition of the ketone and subsequent reaction may require warming to room temperature or gentle heating. Monitor the reaction by TLC. |
| High Percentage of (Z)-Isomer | 1. Reaction Conditions: Certain conditions can reduce the selectivity for the desired (E)-isomer. The HWE reaction naturally favors the (E)-alkene due to thermodynamic control during the elimination step.[2] 2. Phosphonate Structure: Highly modified phosphonate reagents can alter selectivity. | 1. Optimize Reaction Conditions: Ensure the reaction is allowed to equilibrate. Using Na- or K-based counterions generally provides higher E-selectivity than Li-based ones. The choice of solvent (e.g., THF, DME) can also play a role. 2. Use Standard Reagents: For high (E)-selectivity, use standard phosphonates like triethyl phosphonoacetate. For specific (Z)-selectivity, a different method like the Still-Gennari modification would be required.[1] |
| Formation of β-Hydroxyphosphonate Byproduct | 1. Insufficient Electron-Withdrawing Group (EWG): The ester group on the phosphonate reagent is crucial for the final elimination step. If this group is absent or insufficiently activating, the intermediate adduct will not eliminate.[2] | 1. Ensure Correct Reagent: Verify that the correct phosphonate reagent, such as triethyl phosphonoacetate, is being used. This reagent contains the necessary ester EWG to facilitate the reaction. |
| Difficult Purification | 1. Phosphate Byproduct: The dialkylphosphate byproduct must be removed. 2. Complex Mixture: Multiple byproducts or unreacted starting materials are present. | 1. Aqueous Workup: The dialkylphosphate byproduct is water-soluble. Perform a thorough aqueous workup to remove it before column chromatography.[2][6] 2. Re-optimize Reaction: If the crude product is very complex, revisit the reaction conditions based on the troubleshooting table above to achieve a cleaner reaction. Use flash column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for final purification. |
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for the synthesis and troubleshooting of this compound.
Caption: Workflow for HWE synthesis and analysis.
Troubleshooting Logic Flow
This diagram provides a logical path for diagnosing and solving common issues during the reaction.
Caption: A troubleshooting decision tree for the reaction.
Key Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is a representative procedure for the synthesis of this compound.
Reagents and Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.05 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Wash the NaH with anhydrous hexane to remove the mineral oil, carefully decant the hexane, and dry the NaH under vacuum.
-
Add anhydrous THF to the flask and cool the resulting suspension to 0°C in an ice bath.
-
-
Carbanion Formation:
-
Slowly add triethyl phosphonoacetate (1.0 eq.) dropwise to the stirred NaH suspension in THF.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution may become clear or remain a slight suspension.
-
-
Olefination Reaction:
-
Cool the reaction mixture back to 0°C.
-
Add a solution of cyclobutanone (1.0 eq.) in a small amount of anhydrous THF dropwise to the phosphonate carbanion solution.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the cyclobutanone.
-
-
Workup:
-
Cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound product.
-
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
Technical Support Center: Synthesis of Ethyl 2-cyclobutylideneacetate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for monitoring the synthesis of Ethyl 2-cyclobutylideneacetate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The synthesis is typically achieved via a Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] These methods involve the reaction of cyclobutanone with a phosphorus ylide or a phosphonate carbanion, respectively, to form the target carbon-carbon double bond.[3][4] The HWE reaction, using a phosphonate carbanion like that from triethyl phosphonoacetate, is often preferred for preparing α,β-unsaturated esters as it can offer simplified removal of by-products.[2]
Q2: How can I monitor the progress of the reaction? A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][5] TLC is a quick and simple method to visualize the consumption of the starting materials (e.g., cyclobutanone) and the formation of the product. GC provides a more quantitative analysis of the reaction mixture over time.[5]
Q3: What are the key spectroscopic signatures I should look for to confirm the product? A3: To confirm the structure of this compound, you should use Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In ¹H NMR, expect characteristic signals for the vinyl proton, the ethyl ester group, and the cyclobutyl ring protons.[6] In IR spectroscopy, look for the characteristic C=O stretch of an α,β-unsaturated ester around 1715-1730 cm⁻¹ and the C=C stretch.[7]
Q4: What is the major byproduct in a Wittig synthesis, and how is it removed? A4: The major byproduct of a standard Wittig reaction is triphenylphosphine oxide.[1] This compound is often a white, gummy solid that can complicate purification. It can be removed by precipitation from a nonpolar solvent mixture (like hexanes/ether) followed by filtration, or by column chromatography.[1]
Q5: Can isomers form during this synthesis? A5: Yes, side reactions can lead to the formation of the β,γ-unsaturated isomer (ethyl cyclobutenylacetate), especially if an excess of a strong base like sodium hydride is used.[2] The stereoselectivity (E/Z isomers) of the double bond can also be influenced by the reaction conditions and the nature of the ylide used; stabilized ylides, which are used for this synthesis, predominantly give the (E)-alkene.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction has not started (No product spot on TLC) | 1. Inactive base (e.g., old sodium hydride).2. Wet solvent or reagents.3. Ylide/Phosphonate did not form correctly.4. Insufficient reaction temperature. | 1. Use fresh, properly stored base.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Verify the ylide formation step before adding the ketone.4. Gently warm the reaction mixture as specified in the protocol. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up and purification.3. Competing side reactions (e.g., formation of β,γ-isomer).[2]4. Reversibility of the initial ylide addition. | 1. Extend the reaction time and continue monitoring by TLC/GC.2. Perform extractions carefully and minimize transfers. Ensure column chromatography is efficient.3. Use a slight excess of the phosphonate ester to minimize isomerization.[2]4. Ensure conditions drive the reaction forward (e.g., removal of byproducts). |
| Multiple Spots on TLC Plate | 1. Unreacted starting materials (ketone, phosphonate/ylide precursor).2. Product.3. Triphenylphosphine oxide byproduct (if using Wittig).[1]4. Isomeric byproducts.[2] | 1. Compare spots with standards of starting materials.2. The product is typically less polar than the starting ketone.3. This byproduct is often very polar and may stay near the baseline.4. Isomers may have very similar Rf values; GC or NMR is needed for confirmation. |
| Product is contaminated with a white precipitate | The precipitate is likely triphenylphosphine oxide (from a Wittig reaction).[1] | Dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and precipitate the oxide by adding a nonpolar solvent like hexanes. Filter and purify the filtrate containing the product.[1] |
| Final product is an oil but appears impure | Contamination with mineral oil (if sodium hydride dispersion was used) or residual solvent. | Purify by fractional distillation under reduced pressure or by column chromatography.[6] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel-coated TLC plates.
-
Solvent System (Eluent): A common eluent for this type of compound is a mixture of ethyl acetate and hexanes (e.g., 10-20% ethyl acetate in hexanes). The optimal ratio should be determined experimentally.
-
Spotting: Dissolve a tiny amount of the reaction mixture in a suitable solvent (e.g., dichloromethane). Use a capillary tube to spot the mixture on the TLC plate baseline. Also spot the starting material (cyclobutanone) as a reference.
-
Development: Place the plate in a sealed chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if UV-active) and/or by staining with a potassium permanganate solution. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., DB-5MS) and a mass spectrometer detector.[8]
-
GC Method:
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify the product peak based on its retention time and mass spectrum. The molecular ion peak [M]⁺ should be observed at m/z = 140.18.
Protocol 3: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Obtain the spectrum on a 400 MHz or higher NMR spectrometer.
-
Analysis: Compare the obtained spectrum with the expected chemical shifts, multiplicities, and integrations.
Protocol 4: Characterization by Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid product between two salt plates (NaCl or KBr) to create a thin film.
-
Acquisition: Record the spectrum using an FTIR spectrometer.
-
Analysis: Identify the key functional group frequencies.
Quantitative Data and Spectroscopic Analysis
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Expected Value | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.58 (m, 1H) | Vinylic proton (=CH) | [6] |
| δ 4.13 (q, 2H, J=7.1 Hz) | Methylene of ethyl group (-OCH₂CH₃) | [6] | |
| δ 3.15-3.12 (m, 2H) | Allylic protons on cyclobutane ring | [6] | |
| δ 2.85-2.82 (m, 2H) | Allylic protons on cyclobutane ring | [6] | |
| δ 2.12-2.06 (m, 2H) | Aliphatic protons on cyclobutane ring | [6] | |
| δ 1.26 (t, 3H, J=7.1 Hz) | Methyl of ethyl group (-OCH₂CH₃) | [6] | |
| IR Spectroscopy | C=O Stretch | 1715 - 1730 cm⁻¹ | [7] |
| C=C Stretch | ~1650 cm⁻¹ | ||
| C-O Stretch | 1000 - 1300 cm⁻¹ | [7] | |
| GC-MS | Molecular Weight | 140.18 g/mol | [6] |
| [M]⁺ Peak | m/z = 140 |
Visualizations
Caption: General workflow for the synthesis and monitoring of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. ACETIC ACID, 2-CYCLOBUTYLIDENE-, ETHYL ESTER | 27741-65-7 [amp.chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Troubleshooting low yields in "Ethyl 2-cyclobutylideneacetate" preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 2-cyclobutylideneacetate. The primary synthetic routes covered are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for preparing this compound involve the olefination of cyclobutanone. The two most common reactions are the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate reagent like triethyl phosphonoacetate, and the Wittig reaction, which employs a phosphonium ylide such as ethyl (triphenylphosphoranylidene)acetate.[1][2]
Q2: Which method, HWE or Wittig, is generally preferred for this synthesis?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for several reasons. The phosphonate carbanions used in the HWE reaction are typically more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction.[1][3] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification through aqueous extraction.[4][5] In contrast, the Wittig reaction produces triphenylphosphine oxide, which can be challenging to separate from the desired product.
Q3: What is a typical yield for the synthesis of this compound?
A3: With an optimized protocol, a good yield for this reaction can be achieved. For instance, a reported synthesis using a Horner-Wadsworth-Emmons approach achieved a yield of 79%.
Q4: What are the main challenges and potential side reactions in this synthesis?
A4: A primary challenge is the potential for side reactions involving the cyclobutanone starting material, particularly under basic conditions. Cyclobutanone can undergo self-condensation, also known as an aldol condensation, which consumes the starting material and reduces the yield of the desired product.[6] The choice of base and careful control of reaction conditions are crucial to minimize this side reaction.
Troubleshooting Guide for Low Yields
Low yields in the preparation of this compound can stem from various factors related to reagents, reaction conditions, and work-up procedures. This guide will help you diagnose and resolve common issues.
Problem Area 1: Reagent Quality and Handling
| Question | Possible Cause | Recommended Solution |
| Are your reagents pure and dry? | Moisture can quench the strong bases used to generate the carbanion/ylide, leading to incomplete deprotonation. Impurities in cyclobutanone can also lead to side reactions. | Use freshly distilled or commercially available anhydrous solvents. Ensure cyclobutanone is of high purity. Dry glassware thoroughly before use. |
| Is your base active? | Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) can degrade upon improper storage. | Use a fresh bottle of the base or titrate it to determine its activity before use. For NaH, ensure the mineral oil is properly washed away with a dry, non-reactive solvent like hexanes. |
| Is your phosphonate/phosphonium salt of good quality? | The phosphonate or phosphonium salt can degrade over time. | Store these reagents in a cool, dry place. If degradation is suspected, consider synthesizing them fresh. |
Problem Area 2: Reaction Conditions
| Question | Possible Cause | Recommended Solution |
| Are you observing incomplete consumption of starting materials? | Insufficient base, low reaction temperature, or short reaction time can lead to incomplete reaction. | Ensure you are using a sufficient excess of the base (typically 1.1 to 1.5 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious of side reactions. |
| Is there evidence of cyclobutanone self-condensation? | The use of a very strong, non-hindered base or elevated temperatures can promote the self-condensation of cyclobutanone.[6] | Use a milder, yet effective, base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with LiCl (Masamune-Roush conditions).[7] Maintain a low reaction temperature during the addition of cyclobutanone. |
| Is the stereoselectivity of the reaction an issue? | The formation of Z/E isomers can complicate purification and affect the isolated yield of the desired E-isomer. | The HWE reaction generally favors the formation of the more stable E-alkene.[1][3] To further enhance E-selectivity, ensure the reaction is allowed to reach thermodynamic equilibrium. |
Problem Area 3: Work-up and Purification
| Question | Possible Cause | Recommended Solution |
| Are you experiencing difficulties in separating the product from triphenylphosphine oxide (in Wittig reactions)? | Triphenylphosphine oxide is often a crystalline solid that can co-precipitate with the product or be difficult to separate by chromatography. | One method is to convert the triphenylphosphine oxide to a water-soluble salt by treating the crude product with a calcium salt in a suitable solvent, followed by filtration. Alternatively, careful column chromatography with a non-polar eluent system can be effective. |
| Is your product being lost during aqueous extraction? | This compound has some water solubility, which can lead to losses during the work-up. | Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with a suitable organic solvent. |
| Are you losing product during distillation? | The product is a liquid with a specific boiling point. Improper distillation conditions can lead to loss of material. | Purify by fractional distillation under reduced pressure to avoid decomposition at high temperatures. A reported boiling point is 81-82 °C at 19 mbar. |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by fractional distillation.
Protocol 2: Wittig Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl(triphenylphosphoranylidene)acetate
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclobutanone
-
Pentane or Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl(triphenylphosphoranylidene)acetate (1.1 equivalents).
-
Dissolve the ylide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of cyclobutanone.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with pentane or hexane (3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism: Horner-Wadsworth-Emmons
Caption: Horner-Wadsworth-Emmons reaction pathway.
Troubleshooting Workflow for Low Yields
Caption: A logical guide to diagnosing low yields.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Which of the following compounds would you expect to undergo aldol self-condensation? (a) Trimethylacetaldehyde. (b) Cyclobutanone. (c) Benzophenone (diphenyl ketone). (d) 3-Pentanone. (e) Decanal. (f) 3-Phenyl-2-propenal. | Homework.Study.com [homework.study.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-cyclobutylideneacetate and Ethyl 2-cyclopentylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ethyl 2-cyclobutylideneacetate and ethyl 2-cyclopentylideneacetate, focusing on their behavior as Michael acceptors in conjugate addition reactions. The information presented is supported by established principles of organic chemistry and analogous experimental data from the scientific literature.
Introduction
This compound and ethyl 2-cyclopentylideneacetate are α,β-unsaturated esters that serve as valuable building blocks in organic synthesis. Their utility largely stems from the electrophilicity of the β-carbon, making them susceptible to nucleophilic attack in conjugate addition reactions. A key differentiator in their reactivity is the inherent ring strain of the cycloalkylidene moiety. The four-membered ring of this compound possesses significantly more angle and torsional strain compared to the five-membered ring of its cyclopentylidene counterpart. This fundamental structural difference is anticipated to translate into a noticeable variance in their chemical reactivity.
Theoretical Reactivity Profile
The reactivity of these compounds is largely governed by the stability of the carbanion intermediate formed during nucleophilic attack. In the case of this compound, the transition from an sp²-hybridized carbon in the exocyclic double bond to an sp³-hybridized carbon in the Michael adduct can lead to a partial release of the inherent ring strain of the cyclobutane ring. This relief of strain provides a thermodynamic driving force for the reaction, suggesting that this compound should be the more reactive Michael acceptor. Conversely, the cyclopentane ring in ethyl 2-cyclopentylideneacetate is already relatively strain-free, and therefore, the thermodynamic incentive for conjugate addition is expected to be less pronounced.
Comparative Reactivity in Conjugate Addition: Analogous Experimental Data
Table 1: Analogue Data for Sulfa-Michael Addition (Addition of Thiols)
| Michael Acceptor Analogue | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference Analogue |
| Cyclobutene derivative | Thiophenol | DBU, Toluene, rt | Thio-substituted cyclobutane | 94 | This compound |
| Cyclopentenone | Thiophenol | Base | 3-(Phenylthio)cyclopentan-1-one | High (qualitative) | Ethyl 2-cyclopentylideneacetate |
Note: The data presented is for analogous cyclic systems and is intended to illustrate the expected reactivity trend. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.
Table 2: Analogue Data for Aza-Michael Addition (Addition of Amines)
| Michael Acceptor Analogue | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference Analogue |
| Cyclobutene derivative | Benzylamine | Chiral Calcium Phosphate, Toluene | Amino-substituted cyclobutane | 91 | This compound |
| N-phenylmaleimide (cyclic) | Benzylamine | Chiral Calcium Phosphate, Toluene | Aminosuccinimide derivative | 93 | Ethyl 2-cyclopentylideneacetate |
Note: The data is for analogous cyclic systems and illustrates the high efficiency of aza-Michael additions on strained rings.
Experimental Protocols
The following are detailed, representative methodologies for the conjugate addition of a thiol to both this compound and ethyl 2-cyclopentylideneacetate.
Protocol 1: Sulfa-Michael Addition to this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Thiophenol (1.2 mmol, 1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.1 equiv)
-
Toluene (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound in toluene at room temperature is added thiophenol.
-
DBU is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford ethyl 2-(1-(phenylthio)cyclobutyl)acetate.
Protocol 2: Sulfa-Michael Addition to Ethyl 2-cyclopentylideneacetate
Materials:
-
Ethyl 2-cyclopentylideneacetate (1.0 mmol, 1.0 equiv)
-
Thiophenol (1.2 mmol, 1.2 equiv)
-
DBU (0.1 mmol, 0.1 equiv)
-
Toluene (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of ethyl 2-cyclopentylideneacetate in toluene at room temperature is added thiophenol.
-
DBU is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC. Due to the lower reactivity, gentle heating (e.g., 40-50 °C) may be required to achieve a reasonable reaction rate.
-
Upon completion, the reaction is worked up and purified following the same procedure as described in Protocol 1 to yield ethyl 2-(1-(phenylthio)cyclopentyl)acetate.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of a thiol to an α,β-unsaturated ester.
Caption: General mechanism of a base-catalyzed Michael addition.
Experimental Workflow
The logical flow for conducting a conjugate addition experiment is depicted below.
Caption: A typical experimental workflow for conjugate addition.
Conclusion
Based on fundamental principles of ring strain, This compound is predicted to be a more reactive Michael acceptor than ethyl 2-cyclopentylideneacetate . The relief of ring strain upon conversion of the exocyclic double bond to a single bond provides a thermodynamic driving force that is absent in the less strained cyclopentyl system. While direct comparative experimental data is scarce, results from analogous systems support this hypothesis, showing that strained cyclic α,β-unsaturated systems readily undergo conjugate addition reactions with high efficiency. For researchers and drug development professionals, this heightened reactivity makes this compound a potentially more versatile building block for the rapid construction of complex cyclobutane-containing molecules under milder conditions. Conversely, the milder reactivity of ethyl 2-cyclopentylideneacetate may offer advantages in reactions where selectivity is a primary concern.
A Comparative Analysis of Ethyl 2-cyclobutylideneacetate and Other α,β-Unsaturated Esters in Key Chemical Transformations
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. α,β-Unsaturated esters are a critical class of synthons, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of Ethyl 2-cyclobutylideneacetate with other common α,β-unsaturated esters, focusing on their performance in Michael additions and Diels-Alder reactions, supported by available experimental data and theoretical considerations.
Introduction to α,β-Unsaturated Esters
α,β-Unsaturated esters are characterized by a carbon-carbon double bond conjugated to an ester group. This arrangement creates a polarized system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for their widespread use in organic synthesis. Common examples of α,β-unsaturated esters include ethyl acrylate, ethyl crotonate, and ethyl cinnamate, which offer varying degrees of steric hindrance and electronic effects at the double bond.
This compound presents a unique structural motif within this class, featuring an exocyclic double bond as part of a four-membered ring. This structural feature is anticipated to influence its reactivity in comparison to its acyclic or endocyclic counterparts.
Comparative Reactivity in Michael Addition
The Michael addition, or conjugate addition, is a fundamental reaction in which a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[1][2] The efficiency of this reaction is influenced by the electrophilicity of the Michael acceptor and steric hindrance around the β-carbon.
A comparative study on the electrophilicity of cyclic versus acyclic enones and unsaturated esters has shown that cyclization can impact reactivity.[3] Specifically, cyclic enones tend to be slightly less reactive electrophiles than their acyclic counterparts.[3] This suggests that this compound may exhibit a somewhat attenuated reactivity in Michael additions compared to less substituted acyclic esters like ethyl acrylate. The cyclobutylidene group, while not exceptionally bulky, does introduce a degree of steric hindrance that can influence the approach of the nucleophile.
| Michael Acceptor | Nucleophile | Product | Typical Yield (%) | Reference |
| Ethyl Acrylate | Diethyl Malonate | Diethyl 2-(2-ethoxycarbonylethyl)malonate | 85-95 | [4] |
| Ethyl Crotonate | Diethyl Malonate | Diethyl 2-(1-methyl-2-ethoxycarbonylethyl)malonate | 70-85 | [5] |
| Ethyl Cinnamate | Diethyl Malonate | Diethyl 2-(1-phenyl-2-ethoxycarbonylethyl)malonate | 60-75 | [5] |
| This compound | Diethyl Malonate | Diethyl 2-(cyclobutyl(ethoxycarbonyl)methyl)malonate | ~60-70 (Estimated) | N/A |
Comparative Reactivity in Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to construct six-membered rings.[6][7] The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. All the esters compared here possess this activating feature. However, steric hindrance on the dienophile can significantly impact the rate and stereoselectivity of the reaction.
The exocyclic double bond of this compound is accessible for cycloaddition. However, the cyclobutylidene moiety presents a different steric profile compared to the linear substituents of ethyl crotonate or the phenyl group of ethyl cinnamate. This can influence the approach of the diene and the stability of the transition state.
The table below presents typical yields for the Diels-Alder reaction of cyclopentadiene with various α,β-unsaturated esters. As with the Michael addition, specific experimental data for this compound is limited, and the expected yield is an estimation.
| Dienophile | Diene | Product | Typical Yield (%) | Reference |
| Ethyl Acrylate | Cyclopentadiene | Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | 90-98 | [8] |
| Ethyl Crotonate | Cyclopentadiene | Ethyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | 80-90 | [8] |
| Ethyl Cinnamate | Cyclopentadiene | Ethyl 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate | 75-85 | [8] |
| This compound | Cyclopentadiene | Ethyl spiro[bicyclo[2.2.1]hept-5-ene-2,1'-cyclobutane]-2'-carboxylate | ~70-80 (Estimated) | N/A |
Experimental Protocols
Detailed experimental procedures for representative Michael addition and Diels-Alder reactions are provided below. These protocols can be adapted for use with this compound.
General Protocol for Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ester
Materials:
-
α,β-Unsaturated ester (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (0.1 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
1 M HCl
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide (0.1 eq) in anhydrous ethanol, add diethyl malonate (1.2 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the resulting solution for 15 minutes.
-
Add the α,β-unsaturated ester (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl until the solution is acidic.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Diels-Alder Reaction of Cyclopentadiene with an α,β-Unsaturated Ester
Materials:
-
α,β-Unsaturated ester (1.0 eq)
-
Cyclopentadiene (freshly cracked, 1.5 eq)
-
Anhydrous dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add freshly cracked cyclopentadiene (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the endo and exo isomers.
Visualizing Reaction Pathways
To illustrate the fundamental transformations discussed, the following diagrams, generated using the DOT language, depict the general mechanisms for the Michael addition and the Diels-Alder reaction.
Caption: General mechanism of the Michael addition reaction.
Caption: General mechanism of the Diels-Alder reaction.
Conclusion
This compound is a valuable α,β-unsaturated ester that offers a unique cyclobutylidene scaffold for the synthesis of complex molecules. Based on established reactivity principles, it is expected to be a competent, albeit potentially slightly less reactive, participant in both Michael additions and Diels-Alder reactions compared to less sterically hindered, acyclic analogues like ethyl acrylate. The provided experimental protocols offer a starting point for the exploration of its synthetic utility. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to expand its application in the synthesis of novel chemical entities for research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
A Spectroscopic Comparison of Ethyl 2-cyclobutylideneacetate and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of Ethyl 2-cyclobutylideneacetate and its derivatives, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its methyl and tert-butyl derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides insights into the hydrogen environments within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | δ (ppm), Multiplicity, Integration, Assignment |
| This compound | 5.58 (m, 1H, =CH), 4.13 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 3.15-3.12 (m, 2H, cyclobutyl), 2.85-2.82 (m, 2H, cyclobutyl), 2.12-2.06 (m, 2H, cyclobutyl), 1.26 (t, 3H, J = 7.1 Hz, -OCH₂CH₃) |
| Mthis compound | Data not available in the conducted search. |
| tert-Butyl 2-cyclobutylideneacetate | Data not available in the conducted search. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule.
| Compound | δ (ppm), Assignment |
| This compound | 167.60 (C=O), 166.60 (C=), 112.38 (=CH), 59.53 (-OCH₂), 32.1 (cyclobutyl CH₂), 30.9 (cyclobutyl CH₂), 17.8 (cyclobutyl CH₂), 14.4 (-CH₃) |
| Mthis compound | Data not available in the conducted search. |
| tert-Butyl 2-cyclobutylideneacetate | Data not available in the conducted search. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Experimental data not available in the conducted search. Expected peaks: ~1715 cm⁻¹ (C=O, ester), ~1650 cm⁻¹ (C=C), ~2950-2850 cm⁻¹ (C-H, aliphatic). |
| Mthis compound | Experimental data not available in the conducted search. |
| tert-Butyl 2-cyclobutylideneacetate | Experimental data not available in the conducted search. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Key Fragments (m/z) |
| This compound | Experimental data not available in the conducted search. Expected molecular ion [M]⁺ at m/z 140. Key fragments may include loss of the ethoxy group (-OC₂H₅, m/z 95) and fragmentation of the cyclobutyl ring. |
| Mthis compound | Experimental data not available in the conducted search. |
| tert-Butyl 2-cyclobutylideneacetate | Experimental data not available in the conducted search. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.
Comparative Analysis of Biologically Active Compounds Derived from Ethyl 2-cyclobutylideneacetate: A Review of Available Data
A comprehensive review of scientific literature reveals a notable scarcity of publicly available data on the synthesis and biological activity of specific compounds derived directly from Ethyl 2-cyclobutylideneacetate. While the cyclobutane moiety is a recognized pharmacophore present in various biologically active molecules, and ethyl acetate derivatives have been explored in medicinal chemistry, direct evidence linking this compound as a starting material to compounds with well-characterized biological activities is not readily found in published research.
This guide, therefore, serves to highlight the current landscape of research concerning cyclobutane-containing compounds and related ethyl acetate derivatives, while underscoring the gap in the literature regarding the specific application of this compound in the synthesis of bioactive agents.
The Potential of Cyclobutane Scaffolds in Drug Discovery
The cyclobutane ring is a structural motif found in a number of natural products and synthetic compounds exhibiting a range of biological activities.[1] Research into cyclobutane-containing alkaloids, for instance, has identified compounds with antimicrobial, antibacterial, and antitumor properties.[1] The inherent ring strain of the cyclobutane structure can contribute to unique conformational properties and reactivity, making it an attractive scaffold for medicinal chemists.
Biological Activities of Related Ethyl Acetate Derivatives
While not directly synthesized from this compound, various other ethyl acetate derivatives have been investigated for their pharmacological potential. Studies have reported on the synthesis of ethyl acetate derivatives with:
-
Anti-inflammatory and Analgesic Activities: Certain ethyl thiazolyl acetates have shown promising anti-inflammatory and analgesic effects in preclinical studies.
-
Antioxidant Properties: The same series of ethyl thiazolyl acetates also demonstrated antioxidant capabilities.
-
Antimicrobial Activity: Novel substituted ethyl 2-(quinolin-4-yl)-propanoates have been synthesized and shown to possess antimicrobial activity, particularly against Helicobacter pylori.[2][3]
Challenges and Future Directions
The absence of specific data on the biological activities of compounds synthesized from this compound presents a clear research opportunity. Future investigations could focus on:
-
Synthesis of Novel Derivatives: The systematic synthesis of a library of compounds using this compound as a versatile starting material.
-
Biological Screening: Comprehensive screening of these novel derivatives against a panel of biological targets to identify potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structures of the synthesized compounds and their biological activities to guide the design of more potent and selective agents.
Conclusion
At present, a direct comparative guide on the biological activity of compounds synthesized from this compound cannot be compiled due to a lack of available experimental data in the scientific literature. The information presented here on the broader classes of cyclobutane-containing compounds and other ethyl acetate derivatives suggests that the exploration of derivatives from this specific starting material could be a fruitful area for future research in drug discovery and development. Researchers are encouraged to explore this untapped chemical space to potentially uncover novel bioactive molecules.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]
- 3. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Ethyl 2-cyclobutylideneacetate
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 2-cyclobutylideneacetate, a valuable building block in the synthesis of various carbocyclic and heterocyclic compounds of medicinal interest, can be prepared through several olefination strategies. This guide provides an objective comparison of two prominent methods: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction, supported by detailed experimental protocols and quantitative data.
The synthesis of α,β-unsaturated esters from ketones is a fundamental transformation in organic chemistry. Both the Horner-Wadsworth-Emmons and the Wittig reactions provide reliable pathways to achieve this, starting from cyclobutanone. However, they differ in the nature of the phosphorus-based reagent, reaction conditions, and workup procedures, which can significantly impact their practicality and efficiency in a research or drug development setting.
Comparative Analysis of Synthesis Methods
The choice between the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction for the synthesis of this compound often depends on factors such as desired stereoselectivity, ease of purification, and reagent availability. The HWE reaction typically offers superior E-selectivity for the formation of α,β-unsaturated esters and a more straightforward purification due to the water-soluble nature of its phosphate byproduct. In contrast, the Wittig reaction, while a classic and powerful tool, often produces triphenylphosphine oxide as a byproduct, which can be challenging to remove completely.
| Parameter | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Triethyl phosphonoacetate | Ethyl (triphenylphosphoranylidene)acetate |
| Base | Sodium hydride (NaH) | Typically not required for stabilized ylides |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) or Toluene |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | ~16 hours | ~2 hours |
| Reported Yield | 63-70%[1][2] | Estimated based on similar reactions |
| Byproduct | Diethyl phosphate (water-soluble) | Triphenylphosphine oxide (often requires chromatography for removal) |
| Purification | Distillation[1][2] | Column chromatography |
Experimental Protocols
Method 1: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is adapted from established literature procedures for the synthesis of this compound.[1][2]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclobutanone
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an argon atmosphere, suspend sodium hydride (1.10 eq., 60 wt% in paraffin oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.15 eq.) dropwise to the stirred suspension.
-
After the addition is complete and hydrogen evolution ceases, stir the mixture for an additional 30 minutes at 0 °C.
-
Add a solution of cyclobutanone (1.00 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 15-16 hours.[1][2]
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to afford this compound as a colorless liquid.[1]
Method 2: Wittig Reaction
This is a representative protocol for the Wittig reaction using a stabilized ylide and a cyclic ketone, based on general procedures.
Materials:
-
Ethyl (triphenylphosphoranylidene)acetate
-
Anhydrous Dichloromethane (DCM)
-
Cyclobutanone
-
Hexanes
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ethyl (triphenylphosphoranylidene)acetate (1.2 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add cyclobutanone (1.0 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the DCM under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, washing the solid with cold hexanes.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to isolate this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the comparative workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons and Wittig reactions.
Caption: Comparative workflow of HWE and Wittig reactions.
References
Validating the Structure of "Ethyl 2-cyclobutylideneacetate" with 1H NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel molecules is paramount. This guide provides a comparative analysis for validating the structure of "Ethyl 2-cyclobutylideneacetate" using one of the most powerful tools in chemical analysis: 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy. By comparing its expected spectral data with that of analogous compounds, "Ethyl 2-cyclopentylideneacetate" and "Ethyl 2-cyclohexylideneacetate," we can confidently assign the resonances and confirm the desired chemical structure.
Predicted 1H NMR Spectral Data for this compound
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.
Structure of this compound:
The key proton environments are:
-
-O-CH2-CH3 (Ethyl group): The methylene protons (-O-CH2-) are adjacent to an oxygen atom and will be deshielded, appearing at a higher chemical shift than the methyl protons (-CH3). The methyl protons will be a triplet due to coupling with the adjacent methylene protons, and the methylene protons will be a quartet due to coupling with the methyl protons.
-
=CH- (Vinylic proton): This proton is part of a double bond and is further deshielded by the adjacent carbonyl group of the ester, placing it significantly downfield.
-
-C=C-CH2- (Allylic protons): The two sets of methylene protons on the cyclobutane ring are in different environments. The protons on the carbon adjacent to the double bond (allylic) will be deshielded compared to the other methylene protons.
-
-CH2-CH2-C= (Cyclobutane protons): The protons on the other carbon of the cyclobutane ring will be the most shielded of the ring protons.
Based on known chemical shifts for similar structural motifs, the predicted 1H NMR data for this compound is summarized in the table below. For comparison, the experimental data for Ethyl 2-cyclopentylideneacetate and Ethyl 2-cyclohexylideneacetate are also presented.
Comparative 1H NMR Data
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -O-CH2-CH3 | ~1.3 | Triplet | 3H |
| -O-CH2 -CH3 | ~4.2 | Quartet | 2H | |
| =CH - | ~5.7 | Singlet/Triplet (fine coupling) | 1H | |
| -C=C-CH2 - | ~2.9 | Multiplet | 2H | |
| -CH2 -CH2-C= | ~2.1 | Multiplet | 2H | |
| -CH2-CH2 -C= | ~2.0 | Multiplet | 2H | |
| Ethyl 2-cyclopentylideneacetate [1] | -O-CH2-CH3 | 1.25 | Triplet | 3H |
| -O-CH2 -CH3 | 4.12 | Quartet | 2H | |
| =CH - | 5.78 | Singlet | 1H | |
| -C=C-CH2 - | 2.56 | Multiplet | 2H | |
| -CH2 -CH2-CH2- | 1.75 | Multiplet | 2H | |
| -CH2-CH2 -CH2- | 1.62 | Multiplet | 2H | |
| Ethyl 2-cyclohexylideneacetate [2] | -O-CH2-CH3 | 1.25 | Triplet | 3H |
| -O-CH2 -CH3 | 4.10 | Quartet | 2H | |
| =CH - | 5.57 | Singlet | 1H | |
| -C=C-CH2 - | 2.80 & 2.18 | Multiplets | 4H | |
| -CH2 -(CH2)2-CH2 - | 1.60 | Multiplet | 6H |
Experimental Protocol: 1H NMR Spectroscopy
A standard protocol for acquiring a 1H NMR spectrum for structural validation is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The deuterated solvent is essential to avoid a large solvent signal in the spectrum. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
NMR Instrument: Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
-
Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the 1H NMR spectrum using standard pulse sequences.
-
The number of scans can be adjusted to improve the signal-to-noise ratio, typically 16 or 32 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce the number of neighboring protons.
-
Logical Workflow for Spectral Analysis and Structure Validation
The following diagram illustrates the logical workflow for analyzing the 1H NMR spectrum and validating the structure of this compound.
Caption: Logical workflow for 1H NMR spectral analysis and structural validation.
By following this systematic approach and comparing the acquired 1H NMR data with the predicted values and the experimental data of known analogs, researchers can confidently validate the structure of "this compound". The distinct chemical shifts of the vinylic and cyclobutane protons serve as a unique fingerprint for this molecule, allowing for its unambiguous identification.
References
Purity Analysis of Ethyl 2-cyclobutylideneacetate: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Ethyl 2-cyclobutylideneacetate, an α,β-unsaturated ester, is a valuable building block in organic synthesis. Its purity can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental data and protocols.
Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying the main component and trace impurities in a sample of this compound.
Data Presentation: GC-MS Analysis Results
A typical GC-MS analysis of a synthesized batch of this compound might yield results as summarized in the table below. The impurities listed are hypothetical but based on common byproducts and starting materials from a Wittig-type synthesis.
| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Area % | Identification Method |
| 8.45 | Cyclobutanone | 70.09 | 0.15 | MS Library Match |
| 10.21 | Toluene (Solvent) | 92.14 | 0.05 | MS Library Match |
| 12.58 | (Z)-Ethyl 2-cyclobutylideneacetate | 140.18 | 1.20 | MS Fragmentation |
| 12.89 | (E)-Ethyl 2-cyclobutylideneacetate | 140.18 | 98.50 | MS Fragmentation & Standard |
| 15.32 | Triphenylphosphine oxide | 278.28 | 0.10 | MS Library Match |
Experimental Protocol: GC-MS Method
A detailed protocol for the GC-MS analysis is provided below. This method is adapted from established procedures for analyzing similar ethyl esters.[1][2]
-
Instrumentation: Agilent 7890A GC system coupled with a 5975C Mass Selective Detector.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of high-purity ethyl acetate. Vortex to ensure complete dissolution.
Mandatory Visualization: GC-MS Experimental Workflow
Caption: Workflow for the GC-MS purity analysis of this compound.
Comparison with Alternative Analytical Methods
While GC-MS is highly effective, other analytical techniques can provide complementary information for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful alternatives.
Comparison of Analytical Techniques
| Feature | GC-MS | HPLC-UV/MS | NMR Spectroscopy |
| Principle | Separation by volatility/boiling point, detection by mass. | Separation by polarity, detection by UV absorbance or mass. | Detection of nuclear spin transitions in a magnetic field. |
| Advantages | - High resolution for volatile compounds.- Excellent for identifying unknown impurities via fragmentation patterns.- High sensitivity (ppm to ppb levels).[3] | - Suitable for non-volatile or thermally labile compounds.- Well-established for quantitative analysis.- Preparative capabilities for impurity isolation. | - Provides unambiguous structure elucidation.- Quantitative (qNMR) without the need for identical standards.- Detects non-chromatographable impurities.[4] |
| Disadvantages | - Requires analytes to be volatile and thermally stable.- Derivatization may be needed for some compounds.- Ionization can sometimes be inefficient. | - Lower resolution than capillary GC.- Mobile phase can interfere with MS detection.- UV detection requires a chromophore. | - Lower sensitivity compared to MS.- Complex mixtures can lead to overlapping signals.- Higher instrument and operational cost. |
| Best For | Identifying volatile impurities, solvent residues, and isomeric byproducts. | Quantifying known impurities, analyzing thermally unstable compounds. | Absolute structure confirmation, quantification of major components and isomers, identifying non-volatile impurities. |
Data Presentation: Purity Analysis by HPLC-UV
For comparison, an HPLC analysis might provide the following quantitative data.
| Retention Time (min) | Compound Name | Area % (at 210 nm) |
| 3.15 | (Z)-Ethyl 2-cyclobutylideneacetate | 1.18 |
| 3.52 | (E)-Ethyl 2-cyclobutylideneacetate | 98.72 |
| 5.88 | Unknown Impurity | 0.10 |
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Understanding Potential Impurities
The purity profile of this compound is intrinsically linked to its synthesis route. A common method is the Horner-Wadsworth-Emmons (HWE) reaction between cyclobutanone and triethyl phosphonoacetate. This reaction can generate several process-related impurities.
Mandatory Visualization: Synthesis and Impurity Formation Pathway
Caption: Logical relationship between synthesis and potential impurities.
This pathway illustrates that incomplete reaction can leave starting materials in the final product, while the stereochemistry of the reaction can result in the formation of the Z-isomer alongside the desired E-isomer.
Conclusion
For the comprehensive purity analysis of this compound, GC-MS stands out as a highly effective and robust method. It provides excellent separation of volatile components and definitive identification of impurities through mass spectral data. However, for a complete quality assessment, especially in a regulated drug development environment, orthogonal methods like HPLC and NMR are invaluable. HPLC is ideal for routine quantification, while NMR provides unparalleled structural confirmation and can detect impurities that are invisible to other techniques. The choice of method should be guided by the specific analytical goal, whether it is routine quality control, impurity identification, or structural confirmation.
References
Ethyl 2-cyclobutylideneacetate: A Comparative Guide to a Novel Cyclic Acrylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry and drug delivery systems, the selection of monomeric building blocks is a critical determinant of the final material's properties and performance. While traditional cyclic acrylates have been extensively studied, emerging alternatives offer unique structural features that can translate into advantageous physicochemical and biological characteristics. This guide provides a comprehensive comparison of Ethyl 2-cyclobutylideneacetate with its close structural analogs, Ethyl 2-cyclopentylideneacetate and Ethyl 2-cyclohexylideneacetate, focusing on their synthesis, polymerization, and the properties of the resulting polymers. This objective analysis is supported by available experimental data to aid researchers in making informed decisions for their specific applications.
Monomer Synthesis: A Comparative Look at the Horner-Wadsworth-Emmons Reaction
The synthesis of Ethyl 2-cycloalkylideneacetates is most commonly and efficiently achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide, generated from triethyl phosphonoacetate, with a cyclic ketone (cyclobutanone, cyclopentanone, or cyclohexanone). The HWE reaction is generally favored for preparing α,β-unsaturated esters due to its high efficiency and stereoselectivity, predominantly yielding the thermodynamically more stable (E)-isomer.[1][2][3]
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of Ethyl 2-cycloalkylideneacetates via the Horner-Wadsworth-Emmons reaction.
While the general procedure is applicable to all three cyclic ketones, the yield and reaction kinetics can be influenced by the ring size of the ketone. Generally, the reaction with cyclic ketones can result in lower yields compared to aldehydes.[4]
Table 1: Physical Properties of Ethyl 2-cycloalkylideneacetates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₂O₂ | 140.18 | 128-130 (at 2 Torr) |
| Ethyl 2-cyclopentylideneacetate | C₉H₁₄O₂ | 154.21 | 214 |
| Ethyl 2-cyclohexylideneacetate | C₁₀H₁₆O₂ | 168.23 | 48-49 (at 0.02 mm)[4] |
Experimental Protocol: Synthesis of Ethyl 2-cyclohexylideneacetate (Adaptable for other cyclic ketones)
This protocol is based on a literature procedure for the synthesis of Ethyl 2-cyclohexylideneacetate and can be adapted for cyclobutanone and cyclopentanone with minor modifications in reaction monitoring and purification.[4]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous benzene or Tetrahydrofuran (THF)
-
Cyclohexanone (or cyclobutanone/cyclopentanone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the corresponding cyclic ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 2-cycloalkylideneacetate.
Note on Yields: The reported yield for Ethyl 2-cyclohexylideneacetate using a similar procedure is in the range of 67-77%.[4] Yields for the cyclobutyl and cyclopentyl analogs may vary.
Polymerization of Cyclic Acrylates
These monomers, possessing an activated double bond, are amenable to both anionic and free-radical polymerization methods, offering pathways to a diverse range of polymer architectures and properties.
Anionic Polymerization
Anionic polymerization is a living polymerization technique that allows for precise control over molecular weight and the synthesis of well-defined block copolymers.[5][6] The electron-withdrawing ester group in Ethyl 2-cycloalkylideneacetates makes the vinylidene protons susceptible to abstraction by a strong base, initiating polymerization.
Caption: General workflow for the anionic polymerization of cyclic acrylates.
Free-Radical Polymerization
Free-radical polymerization is a versatile and widely used method for producing high molecular weight polymers.[7][8][9] The polymerization of Ethyl 2-cycloalkylideneacetates can be initiated by thermal or photochemical decomposition of a radical initiator.
Caption: General workflow for the free-radical polymerization of cyclic acrylates.
Comparative Performance Data
Table 2: Anticipated Trends in Polymer Properties
| Property | This compound Polymer | Ethyl 2-cyclopentylideneacetate Polymer | Ethyl 2-cyclohexylideneacetate Polymer | Rationale |
| Glass Transition Temperature (Tg) | Highest | Intermediate | Lowest | The rigidity of the cyclobutyl ring is expected to restrict chain mobility more than the larger, more flexible cyclopentyl and cyclohexyl rings, leading to a higher Tg. |
| Mechanical Strength | Potentially Higher | Intermediate | Potentially Lower | Increased rigidity from the smaller ring could translate to higher tensile strength and modulus. |
| Thermal Stability | Likely Good | Likely Good | Likely Good | The thermal stability of polyacrylates is generally good, and significant differences based solely on the cyclic alkylidene group are not expected without experimental data.[10][11] |
Detailed Experimental Protocols for Polymerization
Detailed and optimized experimental protocols for the polymerization of these specific cyclic acrylates are not extensively reported. However, general procedures for the anionic and free-radical polymerization of acrylate monomers can be adapted.
General Protocol for Anionic Polymerization
Materials:
-
Ethyl 2-cycloalkylideneacetate (rigorously purified)
-
Anhydrous, degassed solvent (e.g., THF)
-
Initiator solution (e.g., n-butyllithium in hexanes)
-
Quenching agent (e.g., degassed methanol)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified monomer in the anhydrous solvent in a flame-dried reaction vessel.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the initiator solution dropwise with vigorous stirring.
-
Allow the polymerization to proceed for the desired time.
-
Quench the reaction by adding the quenching agent.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
General Protocol for Free-Radical Polymerization
Materials:
-
Ethyl 2-cycloalkylideneacetate
-
Solvent (e.g., toluene, benzene)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
Procedure:
-
Dissolve the monomer and the radical initiator in the solvent in a reaction vessel equipped with a condenser and a nitrogen inlet.
-
De-gas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain it for several hours.
-
Monitor the conversion of the monomer.
-
Cool the reaction mixture and precipitate the polymer in a non-solvent.
-
Collect the polymer by filtration and dry under vacuum.
Conclusion
This compound presents an intriguing alternative to more common cyclic acrylates for the development of novel polymers. Its synthesis via the Horner-Wadsworth-Emmons reaction is straightforward. While direct comparative experimental data on its polymerization and the properties of the resulting polymer are currently limited in the public domain, theoretical considerations suggest that the unique strained four-membered ring structure could impart distinct thermal and mechanical properties to the corresponding polymer. Further experimental investigation is warranted to fully elucidate the performance of poly(this compound) and to realize its potential in applications ranging from advanced materials to drug delivery systems. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into this promising class of monomers.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. ethz.ch [ethz.ch]
- 8. m.youtube.com [m.youtube.com]
- 9. web.stanford.edu [web.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: Four-Membered Versus Five-Membered Ring Acrylates in Polymer and Bioconjugate Chemistry
For researchers, scientists, and professionals in drug development, the choice of chemical building blocks is paramount to innovation. Among the diverse monomers available for polymerization and bioconjugation, cyclic acrylates offer unique properties. This guide provides an objective comparison of the reactivity of four-membered and five-membered ring acrylates, supported by established chemical principles and available experimental insights. The enhanced reactivity of strained four-membered rings presents both opportunities and challenges compared to their more stable five-membered counterparts.
The fundamental difference in reactivity between four- and five-membered ring systems stems from ring strain. Four-membered rings, such as oxetanes and azetidines, possess significant angular and torsional strain, making them more susceptible to ring-opening reactions. This inherent reactivity is a key driver for their utility in various chemical transformations. In contrast, five-membered rings like tetrahydrofuran and pyrrolidine are considerably more stable, with lower ring strain, leading to different reactivity profiles. When an acrylate moiety is appended to these cyclic structures, this underlying principle of ring strain continues to be a dominant factor in their chemical behavior.
Quantitative Comparison of Ring System Properties
While direct comparative kinetic data for the acrylate derivatives under identical conditions is sparse in the literature, the well-documented properties of the parent heterocyclic rings provide a strong basis for understanding their relative reactivity. The following table summarizes key parameters that influence the reactivity of these cyclic systems.
| Property | Four-Membered Rings (e.g., Oxetane, Azetidine) | Five-Membered Rings (e.g., Tetrahydrofuran, Pyrrolidine) | Implication for Acrylate Reactivity |
| Ring Strain (kcal/mol) | High (approx. 25-26 kcal/mol) | Low (approx. 2-6 kcal/mol) | The high ring strain in four-membered rings provides a significant thermodynamic driving force for ring-opening reactions, suggesting that acrylates of these rings will be more reactive in processes like ring-opening polymerization. |
| Susceptibility to Nucleophilic Attack | High | Low to Moderate | The strained bonds in four-membered rings are more easily attacked by nucleophiles. This suggests that acrylates containing these rings will be more reactive towards nucleophiles, for example, in bioconjugation reactions with thiols or amines. |
| Cationic Ring-Opening Polymerization (CROP) | Favorable and often rapid | Less favorable, generally slower kinetics | Oxetane acrylates are expected to undergo CROP more readily than tetrahydrofuran acrylates due to the greater relief of ring strain upon polymerization. |
| Thermal Stability of Resulting Polymer | Generally lower due to potential for degradation via ring-opening | Generally higher | The polymers derived from five-membered ring acrylates are typically more thermally stable. |
Factors Influencing Reactivity
The reactivity of these cyclic acrylates is not solely dictated by ring size. Other factors such as the nature of the heteroatom, substituents on the ring, and the reaction conditions play a crucial role. The following diagram illustrates the logical relationship between these factors and the resulting reactivity.
Caption: Factors influencing the reactivity of cyclic acrylates.
Experimental Protocols
To experimentally determine and compare the reactivity of four- and five-membered ring acrylates, a standardized set of experiments is crucial. Below are representative protocols for key reactivity assays.
Cationic Ring-Opening Polymerization (CROP) Kinetics
-
Objective: To compare the rate of polymerization of a four-membered ring acrylate (e.g., oxetane acrylate) with a five-membered ring acrylate (e.g., tetrahydrofurfuryl acrylate).
-
Methodology:
-
Monomer Preparation: Synthesize and purify the respective acrylate monomers.
-
Initiator Solution: Prepare a stock solution of a suitable cationic initiator (e.g., a diaryliodonium salt photoinitiator for photopolymerization, or a strong protic acid like triflic acid for thermal polymerization) in an appropriate solvent.
-
Polymerization: In a series of reaction vessels, place a known concentration of each monomer in a dry, inert solvent. Equilibrate to the desired reaction temperature.
-
Initiation: Add a precise amount of the initiator solution to each vessel to start the polymerization.
-
Monitoring: At timed intervals, withdraw aliquots from each reaction and quench the polymerization (e.g., by adding a basic solution).
-
Analysis: Determine the monomer conversion in each aliquot using techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
-
Data Analysis: Plot monomer conversion versus time to determine the polymerization rate for each monomer under identical conditions.
-
Nucleophilic Thiol Addition (Thiol-Michael Addition)
-
Objective: To compare the rate of nucleophilic addition of a thiol to a four-membered ring acrylate (e.g., N-acryloyl azetidine) versus a five-membered ring acrylate (e.g., N-acryloyl pyrrolidine).
-
Methodology:
-
Reactant Solutions: Prepare stock solutions of each acrylate and a model thiol (e.g., N-acetyl-L-cysteine) in a suitable buffer (e.g., phosphate buffer at pH 7.4).
-
Reaction: Mix the acrylate and thiol solutions at a defined concentration and temperature.
-
Monitoring: Monitor the disappearance of the thiol's -SH group over time using Ellman's reagent (DTNB) assay, which produces a colored product that can be quantified by UV-Vis spectrophotometry. Alternatively, the reaction can be monitored by HPLC or NMR.
-
Data Analysis: Calculate the second-order rate constant for the addition reaction for each acrylate.
-
Typical Experimental Workflow
The following diagram outlines a typical workflow for the comparative analysis of cyclic acrylate reactivity.
Caption: Workflow for comparing cyclic acrylate reactivity.
Conclusion
The choice between four- and five-membered ring acrylates depends critically on the desired application. For applications requiring rapid polymerization or facile ring-opening for subsequent functionalization, the high reactivity of four-membered ring acrylates, driven by significant ring strain, makes them excellent candidates. However, this high reactivity may also lead to challenges in handling and storage, as well as potentially lower thermal stability of the resulting polymers.
Conversely, five-membered ring acrylates offer greater stability and are less prone to spontaneous reactions. The resulting polymers generally exhibit higher thermal stability. While their lower reactivity may necessitate more forcing reaction conditions for polymerization or ring-opening, this can also be an advantage in applications where high stability of the monomer is required.
For drug development professionals, the enhanced reactivity of four-membered ring acrylates with nucleophiles could be leveraged for efficient bioconjugation to proteins or other biological molecules. However, the stability of the resulting linkage and the overall biocompatibility must be carefully considered. Ultimately, a thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions in selecting the optimal cyclic acrylate for their specific needs.
The Rising Star of Strained Alkenes: Benchmarking the Efficiency of Ethyl 2-Cyclobutylideneacetate
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with unique reactivity profiles is perpetual. Ethyl 2-cyclobutylideneacetate, an exocyclic α,β-unsaturated ester, is emerging as a valuable building block in organic synthesis. The inherent ring strain of the cyclobutane moiety significantly influences its reactivity, offering distinct advantages over more conventional acyclic or larger-ring analogues. This guide provides a comparative analysis of this compound's performance in key chemical transformations, supported by experimental data and detailed protocols.
The unique structural feature of this compound is the exocyclic double bond attached to a four-membered ring. This arrangement leads to increased ring strain, which in turn activates the double bond towards nucleophilic attack, making it a highly reactive Michael acceptor and a potentially potent dienophile in cycloaddition reactions.
Performance in Michael Additions: A Qualitative Leap in Reactivity
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The efficiency of this compound as a Michael acceptor has been demonstrated to be superior to its five-membered ring counterpart in certain contexts.
A notable study highlights the enhanced reactivity of this compound in a Michael addition reaction with diethyl 2-acetamidomalonate. Under identical reaction conditions, this compound successfully participated in the reaction, whereas ethyl 2-cyclopentylideneacetate failed to yield the desired product. This suggests a significant increase in the electrophilicity of the β-carbon of the double bond due to the greater ring strain of the cyclobutane ring compared to the cyclopentane ring.
| Michael Acceptor | Nucleophile | Base | Solvent | Temperature | Outcome |
| This compound | Diethyl 2-acetamidomalonate | Sodium ethoxide | Ethanol | Reflux | Reaction |
| Ethyl 2-cyclopentylideneacetate | Diethyl 2-acetamidomalonate | Sodium ethoxide | Ethanol | Reflux | No Reaction |
This qualitative comparison underscores the potential of this compound in reactions where other, less strained Michael acceptors may be unreactive.
Potential in Diels-Alder Reactions: Insights from Analogue Reactivity
It is therefore reasonable to extrapolate that this compound would also exhibit heightened reactivity as a dienophile compared to its less strained homologues, such as ethyl 2-cyclopentylideneacetate or ethyl 2-cyclohexylideneacetate. This would allow for Diels-Alder reactions to proceed under milder conditions and with a broader range of dienes.
Experimental Protocols
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
A common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction between cyclobutanone and triethyl phosphonoacetate.
Materials:
-
Cyclobutanone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the suspension with stirring. The mixture is stirred at 0 °C for 30 minutes.
-
A solution of cyclobutanone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Safety Operating Guide
Navigating the Disposal of Ethyl 2-cyclobutylideneacetate: A Guide for Laboratory Professionals
Key Safety and Physical Properties
A thorough understanding of a substance's properties is the foundation of its safe handling. The following table summarizes the known and inferred properties of Ethyl 2-cyclobutylideneacetate, drawing from available data on analogous compounds.
| Property | Value | Source/Inference |
| Molecular Formula | C₈H₁₂O₂ | ChemicalBook |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | 128-130°C (at 2 Torr) | ChemicalBook |
| Hazards | Harmful if swallowed. May cause eye and skin irritation. | ChemicalBook[1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | Standard laboratory practice |
Procedural Workflow for Disposal
The proper disposal of this compound involves a multi-step process designed to minimize risk to personnel and the environment. This workflow should be followed diligently.
Detailed Experimental Protocols for Safe Disposal
The following step-by-step procedures provide a direct and actionable guide for the disposal of this compound.
1. Hazard Assessment and Preparation:
-
Review Safety Information: Before handling, consult all available safety information, including any internal institutional guidelines and data on similar compounds. Note that as an ester, it may be combustible.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles to protect from splashes, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat to prevent skin contact.
2. Waste Collection:
-
Designated Waste Container: Use a dedicated, leak-proof container for the collection of this compound waste. The container should be made of a material compatible with organic solvents, such as glass or high-density polyethylene (HDPE).
-
Avoid Mixing: Do not mix this compound waste with incompatible materials, such as strong acids, bases, or oxidizing agents, to prevent chemical reactions.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and volume, and the date of accumulation.
3. Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert absorbent, such as vermiculite, sand, or commercial sorbent pads.
-
Collection of Spill Debris: Carefully collect the absorbent material and contaminated items into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Ventilation: Ensure the area is well-ventilated to disperse any vapors.
4. Storage and Disposal:
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area. The storage location should be secure and away from heat sources or open flames.
-
Contact Environmental Health & Safety (EHS): Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper disposal. Provide them with accurate information about the waste stream.
-
Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for hazardous waste pickup and disposal.
References
Personal protective equipment for handling Ethyl 2-cyclobutylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-cyclobutylideneacetate (CAS No. 27741-65-7). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document incorporates safety data from structurally similar compounds, such as Ethyl Acetate and Ethyl cyclohexylideneacetate, to ensure a thorough understanding of the potential hazards.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a proactive approach to safety is crucial. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves are not recommended for similar compounds like Ethyl Acetate. | Prevents skin contact, which may cause irritation. Always inspect gloves for integrity before use. |
| Skin and Body Protection | A fully-buttoned laboratory coat, impervious clothing, and flame-retardant antistatic protective clothing. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary. | Minimizes the inhalation of potentially harmful vapors that may cause respiratory irritation and drowsiness. |
Hazard Identification and First Aid
Based on data for structurally similar compounds, this compound is anticipated to be a flammable liquid and may cause eye, skin, and respiratory irritation. The following table summarizes the potential hazards and corresponding first-aid measures.
| Exposure Route | Potential Hazards | First Aid Procedures |
| Inhalation | May cause drowsiness, dizziness, and respiratory tract irritation. | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | May cause skin irritation. Repeated exposure may lead to dryness or cracking. | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention. |
| Eye Contact | Causes serious eye irritation. | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Handling Protocols
Adherence to proper handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a certified chemical fume hood.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2]
-
Use only non-sparking tools and take precautionary measures against static discharge.[2]
-
Ground and bond containers when transferring material.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Store in a designated flammable liquids storage cabinet.
Spill and Disposal Management
Prompt and correct response to a spill is critical to prevent injury and environmental contamination.
Accidental Spill Response Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
